molecular formula C22H25NO8 B15586014 11-O-Methylpseurotin A

11-O-Methylpseurotin A

Número de catálogo: B15586014
Peso molecular: 431.4 g/mol
Clave InChI: SLYDIPAXCVVRNY-WZUFQYTHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-benzoyl-2-[(Z)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione is an aromatic ketone.

Propiedades

Fórmula molecular

C22H25NO8

Peso molecular

431.4 g/mol

Nombre IUPAC

8-benzoyl-2-[(Z)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5-

Clave InChI

SLYDIPAXCVVRNY-WZUFQYTHSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 11-O-Methylpseurotin A: Discovery, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core. Initially isolated from Aspergillus fumigatus and Sporothrix sp., its production can be stimulated through microbial co-culture. The biosynthesis of this compound is understood as a late-stage O-methylation of its precursor, pseurotin A, which is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). The primary reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion in the HOF1 gene, suggesting a potential mechanism of action related to the regulation of cytokinesis. This guide provides a comprehensive overview of the discovery, biosynthetic pathway, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and drug development efforts.

Discovery and Natural Sources

This compound is a naturally occurring secondary metabolite produced by fungi. It has been identified from a marine-derived strain of Aspergillus fumigatus and a species of Sporothrix.[1] Notably, the production of this compound by Aspergillus fumigatus can be induced when the fungus is co-cultured with the bacterium Streptomyces bullii, a phenomenon that is not observed when either microbe is cultured alone.[2][3] This suggests that microbial interactions can play a significant role in activating silent biosynthetic gene clusters.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of its precursor, pseurotin A. The pseurotin family of compounds is assembled through a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, which is encoded within the pso gene cluster.[4] A series of subsequent tailoring enzymes, including oxidases and methyltransferases also from the pso cluster, modify the core structure to generate the diverse array of pseurotin derivatives.[1]

The formation of this compound is proposed to be a final, late-stage modification of pseurotin A.[1] This reaction involves the O-methylation of the hydroxyl group at the C-11 position, a reaction catalyzed by an O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl donor.[1] While the specific O-methyltransferase responsible for this final step has not yet been definitively identified, it represents a common terminal modification in the biosynthesis of natural products.[1]

Proposed Biosynthetic Pathway of this compound

11_O_Methylpseurotin_A_Biosynthesis PKS_NRPS PKS-NRPS (PsoA) + Precursors (Malonyl-CoA, Phenylalanine, etc.) Core_Scaffold Core Scaffold PKS_NRPS->Core_Scaffold Pseurotin_A Pseurotin A Core_Scaffold->Pseurotin_A Multiple Steps Tailoring_Enzymes Tailoring Enzymes (Oxidases, Methyltransferases from pso cluster) Methylpseurotin_A This compound Pseurotin_A->Methylpseurotin_A O-methylation O_Methyltransferase O-Methyltransferase (Specific for C-11 OH) + S-adenosyl methionine (SAM)

Proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain that has a deletion of the HOF1 gene (hof1Δ).[5][6] The Hof1 protein is a key regulator of cytokinesis in yeast, where it is involved in the dynamics of the actomyosin (B1167339) ring and the formation of the septum during cell division.[7] This selective inhibition suggests that this compound's mechanism of action is related to the cell cycle, specifically the process of cytokinesis.[5]

In contrast to its specific activity against the hof1Δ yeast strain, this compound was found to be inactive in a larval zebrafish model used to screen for antiseizure activity.[5] While there is limited in vivo efficacy data for this compound itself, closely related analogs such as Pseurotin A and Pseurotin D have demonstrated anti-inflammatory and anti-cancer properties in various animal models.[5]

Postulated Signaling Pathway Inhibition in Saccharomyces cerevisiae

Hof1_Signaling_Pathway Postulated Hof1 Signaling Pathway and Inhibition cluster_cytokinesis Cytokinesis Actomyosin_Ring Actomyosin Ring Contraction Septum_Formation Septum Formation Actomyosin_Ring->Septum_Formation Cell_Separation Cell Separation Septum_Formation->Cell_Separation Hof1 Hof1 Protein Hof1->Actomyosin_Ring Regulates Hof1->Septum_Formation Regulates Methylpseurotin_A This compound Methylpseurotin_A->Hof1 Inhibits (Postulated)

Postulated inhibition of Hof1-mediated processes in yeast.

Quantitative Data

Quantitative data on the production yield of this compound from fungal fermentations is not extensively reported in the available literature.[1] The production of secondary metabolites is often highly dependent on the specific fungal strain, culture conditions, and extraction methods.[1]

The table below summarizes the available biological activity data for this compound and related pseurotin analogs.

CompoundOrganism/ModelCondition/AssayKey FindingsReference
This compound Saccharomyces cerevisiae (Hof1 deletion strain)Selective InhibitionSelectively inhibits the growth of the hof1Δ strain.[5]
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity.[5]
Pseurotin AOvariectomized (OVX) MouseOsteoporosisPrevented bone loss and reduced the number of osteoclasts.[5]
Pseurotin ARatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect.[5]
Pseurotin DMouseOvalbumin-induced footpad edemaDecreased paw swelling and production of pro-inflammatory cytokines.[5]

Experimental Protocols

The following protocols are generalized methodologies based on described procedures for the isolation and characterization of pseurotins and other fungal secondary metabolites.

Fermentation and Extraction
  • Inoculation and Culture: A pure culture of Aspergillus fumigatus is used to inoculate a suitable liquid fermentation medium. A typical medium may consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[1]

  • Incubation: The culture is incubated at 25-30°C with agitation (150-200 rpm) for several days to weeks to allow for fungal growth and the production of secondary metabolites.[1]

  • Harvesting: The fungal mycelium is separated from the culture broth by filtration or centrifugation.[1]

  • Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (B1210297) or methanol, to partition the secondary metabolites. This step is often repeated to ensure complete extraction.[1]

  • Concentration: The organic solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the compounds of interest. This typically involves:

    • Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing the target compound using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).

  • Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the chemical structure and stereochemistry.

Experimental Workflow for Isolation of this compound

Isolation_Workflow Start Start: Aspergillus fumigatus Culture Fermentation Liquid Fermentation Start->Fermentation Harvesting Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Reversed-Phase HPLC Fractionation->HPLC Purified_Compound Purified this compound HPLC->Purified_Compound Structural_Elucidation Structural Elucidation (MS, NMR) Purified_Compound->Structural_Elucidation

Workflow for the isolation and identification of this compound.

Conclusion

This compound, a secondary metabolite from Aspergillus fumigatus, represents an intriguing member of the pseurotin family. Its discovery, particularly its induction through microbial co-culture, highlights the potential for discovering novel bioactive compounds from well-studied microorganisms under specific ecological conditions. While its biosynthesis is partially understood as a derivative of pseurotin A, the specific enzyme for its final methylation step remains to be identified. The selective inhibition of the Saccharomyces cerevisiae hof1Δ strain provides a valuable lead for investigating its mechanism of action, potentially targeting cell cycle regulation and cytokinesis. Although in vivo data is currently limited, the biological activities of related pseurotins suggest that this compound and its analogs may hold therapeutic potential. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers to further explore the chemistry, biology, and therapeutic applications of this fascinating fungal metabolite. Future research should focus on elucidating the specific molecular target of this compound, obtaining more extensive quantitative biological data, and exploring its efficacy in relevant disease models.

References

A Technical Guide to the Natural Source of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products. These compounds are characterized by a unique spirocyclic γ-lactam core and exhibit a range of biological activities. First identified from a marine-derived strain of Aspergillus fumigatus, this compound has garnered interest for its selective bioactivity. This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of this compound, presenting detailed experimental protocols and quantitative data where available.

Natural Sources and Quantitative Data

This compound is a secondary metabolite produced by specific fungal species. To date, it has been isolated from two primary genera: Aspergillus and Sporothrix.[1] Co-cultivation of certain fungal isolates with bacteria has also been shown to induce its production, suggesting that its biosynthesis can be influenced by microbial interactions.[1]

Quantitative yield data for this compound from fungal fermentations is not extensively reported in the available literature. The production of secondary metabolites is often highly dependent on the specific fungal strain, culture conditions, and extraction methods.[1] However, the isolation of this compound alongside other pseurotin analogues suggests that it is a naturally occurring derivative within the broader pseurotin biosynthetic pathway.[1]

Table 1: Natural Sources of this compound and Co-isolated Pseurotins

Producing OrganismReported Co-isolated Pseurotins
Aspergillus fumigatus (marine-derived)Pseurotin A
Sporothrix sp.Not specified
Fungal isolate MR2012 (in co-culture)Pseurotin G, Terezine D

Biosynthesis

This compound belongs to the pseurotin family of fungal metabolites, which are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] The core structure is assembled by the hybrid enzyme PsoA. Subsequent tailoring enzymes, including oxidases and methyltransferases from the pso gene cluster, modify this core to generate the diverse array of pseurotin derivatives.[1]

The formation of this compound is proposed to be a late-stage modification of pseurotin A.[1] This reaction involves the enzymatic O-methylation of the hydroxyl group at the C-11 position, catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[1] While the specific enzyme responsible for this final step has not been definitively characterized, it represents a common terminal modification in natural product biosynthesis.[1]

Proposed Biosynthetic Pathway of this compound pseurotinA Pseurotin A methylpseurotinA This compound pseurotinA->methylpseurotinA O-methylation sam S-Adenosyl Methionine (SAM) enzyme O-Methyltransferase (Uncharacterized) sam->enzyme sah S-Adenosyl Homocysteine (SAH) enzyme->sah

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, based on described methodologies for pseurotins and other fungal metabolites.[1]

I. Fungal Fermentation
  • Inoculation and Culture: A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium. A typical medium might consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[1]

  • Incubation: The culture is incubated under controlled conditions of temperature (typically 25-30°C) and agitation (e.g., 150-200 rpm) for a period of several days to weeks to allow for fungal growth and production of secondary metabolites.[1]

II. Extraction of Fungal Metabolites
  • Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.[1]

  • Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), to partition the secondary metabolites from the aqueous and solid phases. This process is often repeated multiple times to ensure complete extraction.[1]

  • Concentration: The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[1]

III. Purification
  • Chromatography: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

    • Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC using a C18 column. A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve high-resolution separation of the individual compounds.[1]

IV. Structure Elucidation

The pure compound is subjected to a suite of analytical techniques to confirm its identity and structure.[1] These include:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.

Experimental Workflow for the Isolation of this compound cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis inoculation Inoculation of Fungal Strain incubation Incubation inoculation->incubation harvesting Harvesting (Filtration/Centrifugation) incubation->harvesting extraction Solvent Extraction (EtOAc/MeOH) harvesting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica Silica Gel Chromatography concentration->silica hplc HPLC (C18 Column) silica->hplc structure Structure Elucidation (MS, NMR) hplc->structure

Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[2] The Hof1 protein is involved in the regulation of mitosis and cytokinesis, suggesting a potential mechanism of action related to cell cycle control for this compound.[2]

While the specific signaling pathways modulated by this compound have not been fully elucidated, the biological activities of other pseurotins, such as pseurotin A and D, are often attributed to their modulation of the STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial in immune responses and cell growth.[2] It is plausible that this compound may exert its effects through similar mechanisms, though further research is required.

Simplified Signaling Pathway for Pseurotin A and D cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_expression Gene Expression (e.g., Inflammation, Cell Growth) nucleus->gene_expression pseurotin Pseurotin A / D pseurotin->jak Inhibition pseurotin->stat Inhibition

Simplified signaling pathway for Pseurotin A and D.

Conclusion

This compound is a naturally occurring fungal metabolite with interesting selective biological activity. While its full therapeutic potential and mechanisms of action are still under investigation, this guide provides a foundational understanding of its natural sources, biosynthesis, and methods for its isolation and characterization. Further research is warranted to explore its specific signaling pathway interactions and to quantify its production in various fungal strains and culture conditions.

References

biosynthesis of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A

Executive Summary

This compound is a fungal secondary metabolite belonging to the pseurotin (B1257602) family, a class of compounds noted for their unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure and diverse biological activities.[1] Isolated from marine-derived Aspergillus fumigatus and Sporothrix sp., this compound is a derivative of the more extensively studied pseurotin A.[1][2] The biosynthesis of pseurotin A is orchestrated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) and a series of tailoring enzymes encoded by the pso gene cluster.[1][3] While the pathway to pseurotin A has been largely elucidated, the final enzymatic step—a crucial O-methylation at the C-11 position to yield this compound—remains an unresolved aspect of its biosynthesis. The specific O-methyltransferase responsible for this conversion has not yet been identified.[1][2] This guide synthesizes the current understanding of the biosynthetic pathway, presents the available data, and details the experimental methodologies used to investigate this class of molecules.

The Pseurotin A Biosynthetic Pathway: Foundation for this compound

The is contingent on the prior formation of its immediate precursor, pseurotin A. The genetic blueprint for pseurotin A production is located in the pso gene cluster, which has been identified and characterized in Aspergillus fumigatus.[1][4] The assembly line begins with the hybrid PKS-NRPS enzyme, PsoA, which constructs the core scaffold, followed by a cascade of modifications by tailoring enzymes.[2]

The pso Gene Cluster and Enzyme Functions

The synthesis of the pseurotin core and its subsequent modifications are catalyzed by enzymes encoded within the pso gene cluster. The functions of the key enzymes have been inferred through systematic gene deletion studies and in vitro assays.[1][3]

GeneEnzymeProposed FunctionReference
psoAPsoAHybrid PKS-NRPS; assembles the core scaffold.[1][3]
psoBPsoBPutative hydrolase; potentially involved in 2-pyrrolidine ring closure.[1]
psoCPsoCO-methyltransferase; specifically methylates the C-8 hydroxyl group.[1][3]
psoDPsoDCytochrome P450; oxidizes the benzyl (B1604629) carbon (C-17) to a conjugated ketone.[3]
psoEPsoEPredicted Glutathione S-transferase (GST); isomerizes a C=C bond in the polyketide tail from E to Z configuration.[3][5]
psoFPsoFEpoxidase; catalyzes the epoxidation of the remaining trans double bond in the tail, which is then hydrolyzed to form pseurotin A.[3]
psoGPsoGHypothetical protein of unknown function.[1]
Biosynthetic Pathway Diagram

The following diagram illustrates the proposed enzymatic steps in the conversion of the PKS-NRPS product to pseurotin A.

G cluster_pks_nrps PKS-NRPS Assembly cluster_tailoring Post-PKS-NRPS Tailoring PKS_NRPS_Product Polyketide-Peptide Intermediate Intermediate1 Post-PsoA/PsoB Intermediate PKS_NRPS_Product->Intermediate1 PsoA, PsoB Intermediate2 C-17 Oxidized Intermediate Intermediate1->Intermediate2 PsoD (P450) Intermediate3 C-8 Methylated Intermediate Intermediate2->Intermediate3 PsoC (MT) Intermediate4 Isomerized Intermediate Intermediate3->Intermediate4 PsoE (GST) PseurotinA Pseurotin A Intermediate4->PseurotinA PsoF (Epoxidase)

Caption: Proposed biosynthetic pathway of Pseurotin A.

The Unidentified Final Step: O-Methylation of Pseurotin A

The conversion of pseurotin A to this compound involves a targeted O-methylation of the hydroxyl group at the C-11 position.[2] This reaction is presumed to be catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl donor.[2] Crucially, the characterized methyltransferase from the pso cluster, PsoC, has been shown to act specifically on the C-8 hydroxyl group, indicating that a different, yet-to-be-identified methyltransferase is responsible for the C-11 methylation.[1][3]

G PseurotinA Pseurotin A Enzyme Unknown O-Methyltransferase PseurotinA->Enzyme SAM S-Adenosyl Methionine (SAM) SAM->Enzyme SAH S-Adenosyl Homocysteine (SAH) MethylpseurotinA This compound Enzyme->SAH Enzyme->MethylpseurotinA O-methylation

Caption: Proposed final methylation step to form this compound.

Quantitative and Production Data

Quantitative yield data for this compound from fungal fermentations are not widely available in the literature, as production is highly dependent on the specific strain and culture conditions.[2] However, co-production with other pseurotin analogues has been reported.

CompoundProducing OrganismReported Co-isolated PseurotinsReference
This compoundAspergillus fumigatus (marine-derived)Pseurotin A[2]
This compoundSporothrix sp.Not Specified[2]
This compoundFungal isolate MR2012 (in co-culture)Pseurotin G, Terezine D[2]

Experimental Protocols

Elucidating the requires a combination of analytical chemistry, molecular biology, and biochemistry. Below are representative protocols for key experiments.

Protocol: Identification of Pseurotins by HPLC-MS

This protocol is designed for the detection and identification of pseurotin A and this compound from fungal culture extracts.

  • Sample Preparation:

    • Grow the fungal strain (e.g., Aspergillus fumigatus) in a suitable liquid medium under conditions known to induce secondary metabolite production (e.g., hypoxia).[4]

    • Separate the mycelium from the culture broth by filtration.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol (B129727) for analysis.

  • HPLC-MS Conditions:

    • HPLC System: Surveyor HPLC system or equivalent.[4]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

    • Gradient: Start with 2% B, ramp to 98% B over 30 minutes, hold for 5 minutes, and return to initial conditions.[4]

    • Flow Rate: 0.6 mL/min.[4]

    • Mass Spectrometer: Electrospray ionization (ESI) source in positive ion mode.

    • Detection: Scan for the expected m/z values of Pseurotin A [M+H]⁺ (432.16) and this compound [M+H]⁺ (446.18).

  • Data Analysis:

    • Compare the retention times and mass spectra of peaks in the sample extract with those of authentic standards for pseurotin A and this compound.

Protocol: Gene Deletion of a Candidate O-Methyltransferase

This protocol outlines the steps to investigate the function of a candidate gene hypothesized to encode the C-11 O-methyltransferase.

  • Construct Generation:

    • Identify a candidate O-methyltransferase gene in the A. fumigatus genome using bioinformatics (e.g., BLAST search with known methyltransferase sequences).

    • Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene by PCR.

    • Amplify a selectable marker cassette (e.g., hygromycin resistance, hph).

    • Assemble the 5' flank, marker cassette, and 3' flank into a single deletion construct using fusion PCR or Gibson assembly.

  • Fungal Transformation:

    • Prepare protoplasts from young A. fumigatus mycelia using a lytic enzyme mixture.

    • Transform the protoplasts with the deletion construct using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Screening and Verification:

    • Isolate genomic DNA from putative transformants.

    • Verify the correct homologous recombination event and gene deletion using diagnostic PCR and Southern blotting.

  • Metabolite Analysis:

    • Cultivate the confirmed gene deletion mutant and the wild-type strain under producing conditions.

    • Extract the secondary metabolites and analyze by HPLC-MS as described in Protocol 4.1.

    • A successful identification will result in the mutant strain producing pseurotin A but failing to produce this compound.

Experimental and Logical Workflow

The logical workflow for identifying the unknown O-methyltransferase involves a multi-step approach, from candidate gene identification to final enzymatic verification.

G A Genome Mining: Identify candidate O-methyltransferase genes B Gene Deletion (in vivo) A->B Approach 1 C Heterologous Expression (in vitro) A->C Approach 2 D Metabolite Analysis (HPLC-MS): Compare WT vs. Mutant B->D F Protein Purification C->F E Loss of this compound? D->E J Function Confirmed E->J Yes G In Vitro Enzymatic Assay F->G I Detection of Product by MS G->I H Substrates: Pseurotin A + SAM H->G I->J Yes

References

An In-depth Technical Guide to the 11-O-Methylpseurotin A PKS-NRPS Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family, a class of compounds characterized by a unique heterospirocyclic γ-lactam core.[1] These molecules, biosynthesized by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway, have garnered significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the enzymatic machinery, genetic regulation, and key experimental methodologies. While the biosynthesis of its immediate precursor, pseurotin A, in organisms such as Aspergillus fumigatus is well-documented, the final O-methylation step to yield this compound remains an area of active investigation.[2] This document aims to consolidate the current understanding of this intricate pathway to support further research and drug development efforts.

The Biosynthetic Pathway of Pseurotin A

The biosynthesis of pseurotin A is orchestrated by the pso gene cluster, which encodes a suite of enzymes responsible for the assembly and modification of its core structure.[2] The pathway is initiated by a hybrid PKS-NRPS enzyme, PsoA, which generates the initial scaffold. This is followed by a series of post-PKS-NRPS modifications, including oxidations, methylations, and isomerizations, to yield pseurotin A.[2]

Key Enzymes in the Pseurotin A Biosynthetic Pathway

The following table summarizes the known and putative functions of the enzymes encoded by the pso gene cluster involved in the biosynthesis of pseurotin A.

GeneEnzymePutative Function
psoAPsoAHybrid PKS-NRPS; synthesizes the core scaffold.
psoBPsoBPutative hydrolase; potentially involved in 2-pyrrolidine ring closure.
psoCPsoCS-adenosylmethionine (SAM)-dependent O-methyltransferase; methylates the C-8 hydroxyl group.
psoDPsoDCytochrome P450 monooxygenase; oxidizes the benzyl (B1604629) group.
psoEPsoEGlutathione S-transferase (GST)-like enzyme; catalyzes trans to cis isomerization.
psoFPsoFBifunctional epoxidase/C-methyltransferase.
The Unidentified Final Step: 11-O-Methylation

While the pathway to pseurotin A is well-characterized, the specific enzyme responsible for the final O-methylation at the C-11 position to produce this compound has not yet been identified. The known O-methyltransferase in the cluster, PsoC, acts on the C-8 hydroxyl group.[2] This suggests the involvement of a different, yet-to-be-discovered methyltransferase.

Visualization of the Pseurotin A Biosynthetic Pathway

The following diagram illustrates the known steps in the biosynthesis of pseurotin A from its precursors.

Pseurotin A Biosynthesis Precursors Phenylalanine + Polyketide Precursors PsoA PsoA (PKS-NRPS) Precursors->PsoA Intermediate1 Initial Scaffold PsoA->Intermediate1 PsoB PsoB (Hydrolase) Intermediate1->PsoB Intermediate2 Ring Closure PsoB->Intermediate2 PsoF_CMeT PsoF (C-Methyltransferase) Intermediate2->PsoF_CMeT Intermediate3 C-Methylation PsoF_CMeT->Intermediate3 PsoD PsoD (P450 Monooxygenase) Intermediate3->PsoD Intermediate4 Oxidation PsoD->Intermediate4 PsoC PsoC (O-Methyltransferase) Intermediate4->PsoC Intermediate5 8-O-Methylation PsoC->Intermediate5 PsoF_Epox PsoF (Epoxidase) Intermediate5->PsoF_Epox Intermediate6 Epoxidation PsoF_Epox->Intermediate6 PsoE PsoE (Isomerase) Intermediate6->PsoE PseurotinA Pseurotin A PsoE->PseurotinA Unknown_MT Unknown 11-O-Methyltransferase PseurotinA->Unknown_MT MethylpseurotinA This compound Unknown_MT->MethylpseurotinA Pseurotin A Regulation HighZinc High Zinc Concentration ZafA ZafA HighZinc->ZafA inhibits LowZinc Low Zinc Concentration LowZinc->ZafA activates GliZ GliZ ZafA->GliZ activates pso_genes pso Gene Cluster Expression GliZ->pso_genes inhibits Gliotoxin_prod Gliotoxin Production GliZ->Gliotoxin_prod activates PseurotinA_prod Pseurotin A Production pso_genes->PseurotinA_prod leads to Hypoxia Hypoxia Hypoxia->pso_genes induces Gene Knockout Workflow Start Design Primers for Flanking Regions and Selectable Marker PCR PCR Amplification of 5' and 3' Flanking Regions and Selectable Marker Start->PCR FusionPCR Fusion PCR to Create Knockout Cassette PCR->FusionPCR Transformation Protoplast Transformation of *A. fumigatus* FusionPCR->Transformation Selection Selection of Transformants on Appropriate Media Transformation->Selection Verification Verification of Gene Knockout by PCR and Southern Blot Selection->Verification

References

Unraveling the Pseurotin Biosynthetic Pathway: A Technical Guide to Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseurotins are a class of fungal secondary metabolites characterized by a unique 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione core structure.[2] These natural products, primarily isolated from various species of Aspergillus, exhibit a range of promising biological activities, including the inhibition of monoamine oxidase and the induction of cell differentiation, making them attractive targets for drug discovery and development.[2] The biosynthesis of these complex molecules is orchestrated by a dedicated biosynthetic gene cluster (BGC). This technical guide provides an in-depth analysis of the pseurotin (B1257602) BGC, detailing the functions of the encoded enzymes, the biosynthetic pathway, and comprehensive protocols for the experimental investigation of this fascinating system.

The Pseurotin Biosynthetic Gene Cluster

The pseurotin BGC in Aspergillus fumigatus is a compelling example of fungal secondary metabolite biosynthesis. It comprises a core polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme and a suite of tailoring enzymes that collectively assemble the final pseurotin scaffold. The cluster's genes are often found intertwined with the fumagillin (B1674178) BGC, forming a "supercluster."[3]

Core Genes and Their Functions

The functional analysis of the pseurotin BGC has been largely elucidated through systematic gene deletion and heterologous expression studies.[2] The key genes and their proposed functions are summarized in the table below.

GeneLocus Tag (A. fumigatus Af293)Protein Size (Amino Acids)Proposed Function
psoAAFUA_8G005304092Hybrid PKS-NRPS; responsible for the biosynthesis of the core spiro-ring structure from a polyketide chain and phenylalanine.[2]
psoBAFUA_8G00520453Putative hydrolase.
psoCAFUA_8G00510443FAD-dependent monooxygenase; involved in oxidation steps.[2]
psoDAFUA_8G00500520Cytochrome P450 monooxygenase; catalyzes the hydroxylation of an early intermediate.[2]
psoEAFUA_8G00490225Glutathione S-transferase; participates in the isomerization of an olefinic bond in a pathway intermediate.[4]
psoFAFUA_8G00460733Bifunctional C-methyltransferase/epoxidase; performs a key C-methylation and a subsequent epoxidation.[2][4]
psoGAFUA_8G00450280Putative hydrolase.
fapRAFUA_8G00420576Zn(II)2Cys6 transcription factor; pathway-specific regulator of both the pseurotin and fumagillin BGCs.[3]

The Pseurotin Biosynthetic Pathway

The biosynthesis of pseurotin A, a prominent member of the pseurotin family, commences with the foundational steps catalyzed by the hybrid PKS-NRPS enzyme, PsoA. This is followed by a series of intricate tailoring reactions including oxidations, methylation, and isomerizations, ultimately yielding the complex final product. The proposed biosynthetic pathway is depicted below.

pseurotin_biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_cofactors Cofactors/Byproducts Malonyl-CoA Malonyl-CoA Polyketide-Peptide_Intermediate Polyketide-Peptide Intermediate Phenylalanine Phenylalanine SAM S-Adenosyl- methionine SAM->Polyketide-Peptide_Intermediate PsoF (Methyltransferase) Azaspirene Azaspirene Polyketide-Peptide_Intermediate->Azaspirene PsoA SAH S-Adenosyl- homocysteine Hydroxyazaspirene Hydroxy- azaspirene Azaspirene->Hydroxyazaspirene PsoD Presynerazol Presynerazol Hydroxyazaspirene->Presynerazol PsoC Synerazol Synerazol Presynerazol->Synerazol PsoE Epoxysynerazol Epoxy- synerazol Synerazol->Epoxysynerazol PsoF (Epoxidase) Pseurotin_A Pseurotin A Epoxysynerazol->Pseurotin_A Spontaneous hydrolysis

Caption: Proposed biosynthetic pathway of pseurotin A.

Experimental Protocols

Gene Knockout in Aspergillus fumigatus via Homologous Recombination

This protocol describes a method for generating targeted gene deletions in A. fumigatus to investigate the function of genes within the pseurotin BGC.[5]

gene_knockout_workflow Start Start Design_Primers Design Primers for Flanking Regions & Marker Start->Design_Primers Amplify_Fragments Amplify 5' and 3' Flanking Regions and Selection Marker Design_Primers->Amplify_Fragments Fusion_PCR Assemble Knockout Cassette via Fusion PCR Amplify_Fragments->Fusion_PCR Transformation Transform Protoplasts with Knockout Cassette (PEG-mediated) Fusion_PCR->Transformation Protoplast_Preparation Prepare A. fumigatus Protoplasts Protoplast_Preparation->Transformation Selection Select Transformants on Appropriate Medium Transformation->Selection Genomic_DNA_Extraction Extract Genomic DNA from Transformants Selection->Genomic_DNA_Extraction Verification Verify Gene Deletion (PCR and/or Southern Blot) Genomic_DNA_Extraction->Verification Metabolite_Analysis Analyze Metabolite Profile (HPLC-MS) Verification->Metabolite_Analysis End End Metabolite_Analysis->End heterologous_expression_workflow Start Start Amplify_BGC Amplify Pseurotin BGC (or individual genes) from A. fumigatus gDNA Start->Amplify_BGC Clone_into_Vectors Clone BGC into Aspergillus Expression Vector(s) Amplify_BGC->Clone_into_Vectors Transform_Host Transform A. oryzae Protoplasts Clone_into_Vectors->Transform_Host Select_Transformants Select Transformants Transform_Host->Select_Transformants Cultivate_and_Induce Cultivate Transformants and Induce Gene Expression Select_Transformants->Cultivate_and_Induce Extract_Metabolites Extract Secondary Metabolites Cultivate_and_Induce->Extract_Metabolites Analyze_Products Analyze Products by HPLC-MS Extract_Metabolites->Analyze_Products End End Analyze_Products->End

References

Unraveling the Biological Activity of 11-O-Methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a fungal metabolite derived from Aspergillus fumigatus, has emerged as a molecule of interest due to its specific biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a particular focus on its selective inhibitory action. This document synthesizes available data on its activity, outlines key experimental protocols, and presents visual representations of the implicated signaling pathways to facilitate further research and drug development efforts. While research on this compound is still in its nascent stages, this guide consolidates the existing knowledge to serve as a foundational resource for the scientific community.

Introduction

Pseurotins are a class of fungal secondary metabolites known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antifungal properties.[1][2] this compound is a derivative of the more extensively studied Pseurotin (B1257602) A.[3] The primary reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene (hof1Δ).[4][5][6] This specificity suggests a potential mechanism of action centered around the cellular processes regulated by the Hof1 protein, primarily cytokinesis.[4][6] In contrast to its specific in vitro activity, in vivo studies have so far been limited, with one report indicating its inactivity in a larval zebrafish model for antiseizure activity.[4] This guide will delve into the known biological activities, experimental methodologies, and postulated signaling pathways associated with this compound and its close analog, Pseurotin A.

Quantitative Data on Biological Activity

The available quantitative data for this compound is limited. Its primary activity has been qualitatively described as selective inhibition. For comparative purposes, this section also includes quantitative data for the parent compound, Pseurotin A.

Table 1: Biological Activity of this compound

CompoundTarget Organism/AssayResult
This compoundSaccharomyces cerevisiae (hof1Δ strain)Selective inhibition of growth[4][5][6]
This compoundLarval Zebrafish (PTZ-induced seizures)Inactive[4]

Table 2: Biological Activity of Pseurotin A

CompoundTarget Organism/Cell LineAssay TypeResult (IC50)
Pseurotin AGlioma CellsProliferation Assay0.51–29.3 μM[1]
Pseurotin AHepG2 hepatocellular carcinoma cellsPCSK9 Secretion Assay1.20 μM[7]

Experimental Protocols

Yeast Halo Assay for Selective Inhibition

This assay is a fundamental method to identify compounds that selectively inhibit the growth of a specific yeast mutant strain.[4]

Protocol:

  • Yeast Strain Preparation: A lawn of the wild-type and the hof1Δ mutant Saccharomyces cerevisiae strains are separately and evenly spread onto solid yeast extract-peptone-dextrose (YPD) agar (B569324) plates.[4]

  • Compound Application: A sterile filter paper disc is impregnated with a known concentration of this compound.[4]

  • Incubation: The plates are incubated at 30°C for 24-48 hours to allow for yeast growth.[4]

  • Zone of Inhibition Measurement: The compound diffuses from the disc, creating a concentration gradient. A clear "halo" or zone of inhibition around the disc indicates growth inhibition. The diameter of this zone is proportional to the compound's potency against that strain.[4] Selective inhibition is observed when a larger halo is present on the hof1Δ plate compared to the wild-type plate.

Signaling Pathways and Mechanisms of Action

Postulated Inhibition of Hof1-Mediated Cytokinesis by this compound

The selective inhibition of the hof1Δ strain by this compound strongly suggests an interaction with the cellular machinery involved in cytokinesis, where Hof1 plays a crucial role.[4][6] Hof1 is an F-BAR protein that regulates the assembly and contraction of the actomyosin (B1167339) ring, a key structure for cell division in yeast.[5][8] It is itself regulated by phosphorylation by the polo-like kinase Cdc5 and the mitotic exit network (MEN) kinase Dbf2-Mob1.[5] The degradation of Hof1 via the SCF-Grr1 ubiquitin ligase pathway is also critical for efficient actomyosin ring contraction.[8]

The following diagram illustrates the postulated mechanism where this compound may exacerbate the effects of Hof1 absence, leading to synthetic lethality.

cluster_membrane Cell Membrane Actomyosin Ring Actomyosin Ring Cytokinesis Cytokinesis Actomyosin Ring->Cytokinesis Septin Ring Septin Ring Septin Ring->Cytokinesis This compound This compound This compound->Cytokinesis Inhibits (Postulated) Hof1 (absent in hof1Δ) Hof1 (absent in hof1Δ) Hof1 (absent in hof1Δ)->Actomyosin Ring Promotes Contraction Hof1 (absent in hof1Δ)->Septin Ring Regulates Splitting Cell Death Cell Death Cytokinesis->Cell Death Failure leads to Cdc5 Cdc5 Cdc5->Hof1 (absent in hof1Δ) Phosphorylates Dbf2-Mob1 Dbf2-Mob1 Dbf2-Mob1->Hof1 (absent in hof1Δ) Phosphorylates SCF-Grr1 SCF-Grr1 SCF-Grr1->Hof1 (absent in hof1Δ) Degrades

Postulated effect of this compound on cytokinesis.
Pseurotin A and the JAK/STAT Signaling Pathway

Pseurotin A and D have been shown to modulate the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which is critical for immune responses and cell growth.[4] This pathway transmits information from extracellular cytokine signals to the nucleus, leading to gene transcription.

Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P-STAT P-STAT STAT->P-STAT Nucleus Nucleus P-STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pseurotin A Pseurotin A Pseurotin A->JAK Inhibits

Simplified JAK/STAT signaling pathway and Pseurotin A's potential inhibitory role.
Pseurotin A and the PCSK9-LDLR Axis

Pseurotin A has been identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion and its interaction with the low-density lipoprotein receptor (LDLR).[7][9] By inhibiting PCSK9, Pseurotin A prevents the degradation of LDLR, leading to increased clearance of LDL cholesterol. This mechanism is particularly relevant in the context of certain cancers that are dependent on cholesterol metabolism.[10][11]

cluster_cell Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->LDLR Recycles Endosome->Lysosome Targets for Degradation PCSK9 PCSK9 PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds Pseurotin A Pseurotin A Pseurotin A->PCSK9 Inhibits Secretion & Interaction

Pseurotin A's inhibitory effect on the PCSK9-LDLR axis.

Conclusion

This compound demonstrates a highly specific biological activity through the selective inhibition of a Saccharomyces cerevisiae hof1Δ strain, pointing towards a mechanism of action intertwined with cytokinesis. While quantitative data and in vivo studies remain limited, the specificity of its action warrants further investigation to elucidate its precise molecular target and therapeutic potential. The broader activities of its parent compound, Pseurotin A, against cancer-related signaling pathways such as JAK/STAT and the PCSK9-LDLR axis, provide a compelling rationale for the continued exploration of the pseurotin family of natural products in drug discovery and development. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Unraveling the Mechanism of Action of 11-O-Methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a fungal metabolite, has emerged as a molecule of interest due to its selective bioactivity. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. Direct research on this compound is in its early stages, with the most definitive findings pointing towards a role in cell cycle regulation through the targeting of the Hof1 protein in Saccharomyces cerevisiae. To provide a more complete picture for researchers, this guide also delves into the well-documented mechanisms of its parent compound, Pseurotin A. The established anti-inflammatory, anti-cancer, and cholesterol-lowering activities of Pseurotin A, mediated through the inhibition of key signaling pathways such as STAT, MAPK, NF-κB, and the PCSK9-LDLR axis, offer valuable insights into the potential therapeutic applications of this compound. This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the implicated signaling pathways to facilitate further investigation into this promising compound.

Introduction

This compound is a derivative of Pseurotin A, a natural product isolated from various fungal species. While research on this compound is still nascent, its structural similarity to Pseurotin A suggests a shared potential for a diverse range of biological activities. The primary reported bioactivity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, indicating a potential mechanism of action related to cell cycle control and cytokinesis.[1]

Pseurotin A has been more extensively studied and has demonstrated a wider range of therapeutic effects, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. These effects are attributed to its ability to modulate critical signaling pathways. This guide will first detail the known mechanism of action for this compound and then explore the established pathways of Pseurotin A to provide a predictive framework for future research on its methylated derivative.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, Pseurotin A, to provide a comparative reference for experimental design.

Table 1: In Vitro Cytotoxicity and Bioactivity of Pseurotin Analogs

CompoundCell Line/OrganismAssayIC50 / Result
This compound Saccharomyces cerevisiae (hof1Δ mutant)Yeast Halo Assay / Survival AssaySelective inhibition and decreased survival[1]
Pseurotin A HepG2 (Human Hepatocellular Carcinoma)PCSK9 Secretion Inhibition1.2 µM[2]
Pseurotin A Bacillus cereusMinimum Inhibitory Concentration (MIC)64 µg/mL[1]
Pseurotin A Shigella shigaMinimum Inhibitory Concentration (MIC)64 µg/mL[1]
Pseurotin A Coprinus cinereus (Chitin Synthase)Enzyme Inhibition81 µM[1]
Pseurotin A A549 (Human Non-small Cell Lung Cancer)Cytotoxicity6.03 ± 0.21 µg/mL
Pseurotin A H1975 (Human Non-small Cell Lung Cancer)Cytotoxicity5.58 ± 0.15 µg/mL
Pseurotin A MCF-7 (Human Breast Cancer)Cytotoxicity1.27 - 1.50 µM
Pseurotin D MCF-7 (Human Breast Cancer)Cytotoxicity15.6 µM

Known Mechanism of Action of this compound

The most significant finding to date for this compound is its selective inhibitory effect on a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1] Hof1 is a crucial protein involved in the regulation of cytokinesis, the final stage of cell division. It plays a role in the coordination of actomyosin (B1167339) ring contraction and septum formation. The selective inhibition of the hof1Δ mutant suggests that this compound may target a pathway that becomes essential for viability in the absence of Hof1, or it may directly interact with a component of the cytokinesis machinery that is functionally redundant with Hof1.

Postulated Signaling Pathway in Saccharomyces cerevisiae

The selective inhibition of the hof1Δ yeast strain by this compound points to a specific mode of action related to the intricate process of cell division.

cluster_cytokinesis Cytokinesis in S. cerevisiae cluster_inhibition Inhibition by this compound ActomyosinRing Actomyosin Ring Contraction CellSeparation Successful Cell Separation ActomyosinRing->CellSeparation SeptumFormation Septum Formation SeptumFormation->CellSeparation Hof1 Hof1 Protein Hof1->ActomyosinRing regulates Hof1->SeptumFormation regulates Target Potential Target of This compound CellDeath Cell Death / Cytokinesis Failure Target->CellDeath essential for viability MethylpseurotinA This compound MethylpseurotinA->Target Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation, Proliferation) pSTAT->GeneTranscription activates PseurotinA Pseurotin A PseurotinA->JAK inhibits cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK IKK IKK Stimuli->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 MAPK_Response Inflammatory Response AP1->MAPK_Response IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_Response Inflammatory & Survival Genes NFkB->NFkB_Response activates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB IκB degradation PseurotinA Pseurotin A PseurotinA->MAPKK inhibits PseurotinA->IKK inhibits PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR binds to LDL_Uptake LDL Uptake LDLR->LDL_Uptake PCSK9_LDLR PCSK9-LDLR Complex Endosome Endosome PCSK9_LDLR->Endosome internalization Lysosome Lysosome Endosome->Lysosome LDLR_Degradation LDLR Degradation Lysosome->LDLR_Degradation PseurotinA Pseurotin A PseurotinA->PCSK9_LDLR inhibits interaction PCSK9_Secretion PCSK9 Secretion PseurotinA->PCSK9_Secretion inhibits Compound This compound InVitro In Vitro Assays (Cell Viability, Enzyme Inhibition) Compound->InVitro Signaling Signaling Pathway Analysis (Western Blot, Immunofluorescence) InVitro->Signaling InVivo In Vivo Models (e.g., Yeast, Animal Models) InVitro->InVivo Data Data Analysis & Interpretation Signaling->Data InVivo->Data Mechanism Mechanism of Action Elucidation Data->Mechanism

References

Unraveling the Role of 11-O-Methylpseurotin A in Cytokinesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a fungal metabolite derived from Aspergillus fumigatus, has emerged as a molecule of interest in the study of cell division, specifically cytokinesis. This technical guide provides a comprehensive overview of the current understanding of this compound's role in this fundamental biological process. Through a detailed examination of its selective inhibitory effects on a key cytokinesis regulator in Saccharomyces cerevisiae, this document outlines the compound's mechanism of action, presents available quantitative data, details experimental methodologies, and provides visual representations of the pertinent biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in cell biology, mycology, and drug discovery, facilitating further investigation into the therapeutic and research potential of this compound.

Introduction to this compound and Cytokinesis

Cytokinesis is the final and critical stage of cell division, where a single cell physically divides into two daughter cells.[1] This process is orchestrated by a complex and dynamic interplay of proteins that ensure the faithful partitioning of cellular contents. In the budding yeast Saccharomyces cerevisiae, a powerful model organism for studying eukaryotic cell biology, cytokinesis involves the formation and contraction of an actomyosin (B1167339) ring and the synthesis of a chitinous septum at the division site.

This compound is a member of the pseurotin (B1257602) family of fungal natural products, characterized by a unique spirocyclic γ-lactam core structure.[2] It was identified from a marine-derived strain of Aspergillus fumigatus through a bioassay-guided fractionation approach.[3][4] What makes this compound particularly noteworthy is its selective inhibitory activity against a yeast strain with a deletion of the HOF1 gene, pointing to a specific interaction with the cytokinesis machinery.[3][4]

Mechanism of Action: Targeting the Hof1-Mediated Cytokinesis Pathway

The primary mechanism of action of this compound in disrupting cytokinesis is its synthetic lethal interaction with the deletion of the HOF1 gene in S. cerevisiae.[3][4] Hof1 is a key scaffolding protein that plays a multifaceted role in the late stages of mitosis and cytokinesis.

The Central Role of Hof1 in Cytokinesis

Hof1 is a member of the F-BAR protein family and is crucial for coordinating actomyosin ring contraction with septum formation.[2] Its functions include:

  • Localization to the Bud Neck: Hof1 localizes to the bud neck, the future site of cell division, in the G2/M phase of the cell cycle. This localization is dependent on septins, a group of GTP-binding proteins that form a ring structure at the bud neck.[5][6]

  • Interaction with Key Cytokinesis Proteins: Hof1 acts as a molecular hub, interacting with several critical proteins involved in cytokinesis:

    • Myo1: The heavy chain of myosin-II, a motor protein essential for the contractile force of the actomyosin ring.[2]

    • Chs2: Chitin synthase II, the enzyme responsible for synthesizing the primary septum.[2]

    • Septins (specifically Cdc10): Hof1's interaction with septins is crucial for its initial recruitment to the division site.[2]

  • Regulation of Actomyosin Ring Dynamics and Septum Formation: Hof1 is thought to modulate the stability and contraction of the actomyosin ring and to couple this contraction with the localized activity of Chs2 for efficient septum formation.[5]

Postulated Inhibition by this compound

The selective inhibition of the hof1Δ strain by this compound suggests that the compound targets a pathway that becomes essential for viability when Hof1 is absent. While the direct molecular target of this compound has not yet been definitively identified, the genetic evidence points towards the compound exacerbating the defects caused by the loss of Hof1 function. This could occur through several potential mechanisms, such as:

  • Inhibition of a protein that functions in a parallel or redundant pathway to Hof1.

  • Direct interaction with a component of the cytokinesis machinery that becomes critically important in the absence of Hof1's regulatory influence.

Further research is required to elucidate the precise molecular target and the exact nature of the inhibitory interaction.

Quantitative Data

The initial discovery of this compound's activity was based on a yeast halo assay, a semi-quantitative method. While precise IC50 or MIC values against the hof1Δ strain are not detailed in the primary literature, the selective nature of the inhibition was clearly demonstrated. Pseurotin A, a closely related compound, was found to be inactive in the same screen, highlighting the importance of the 11-O-methyl group for this specific biological activity.[4]

CompoundTarget/AssayOrganism/ModelResultReference
This compound Selective InhibitionSaccharomyces cerevisiae (hof1Δ strain)Selectively inhibits growth[3][4]
Pseurotin A Selective InhibitionSaccharomyces cerevisiae (hof1Δ strain)Inactive[4]

Experimental Protocols

The key experiment that identified the bioactivity of this compound was a synthetic lethality screen using a yeast halo assay.

Synthetic Lethality Yeast Halo Assay

This method is used to identify compounds that are lethal to a mutant strain but not to the wild-type strain, or vice versa.

Objective: To screen for compounds that selectively inhibit the growth of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.

Materials:

  • Saccharomyces cerevisiae wild-type strain (e.g., BY4741)

  • Saccharomyces cerevisiae hof1Δ deletion strain

  • Yeast extract-peptone-dextrose (YPD) agar (B569324) plates

  • Sterile filter paper discs (6 mm diameter)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Control solvent (e.g., DMSO)

  • Micropipettes

  • Incubator at 30°C

Procedure:

  • Yeast Culture Preparation:

    • Inoculate single colonies of both the wild-type and hof1Δ yeast strains into separate liquid YPD media.

    • Grow the cultures overnight at 30°C with shaking until they reach the mid-logarithmic phase of growth (OD600 ≈ 0.5-1.0).

  • Plate Preparation:

    • Prepare a lawn of each yeast strain by spreading a sufficient volume of the liquid culture onto separate YPD agar plates to ensure uniform growth.

    • Allow the plates to dry at room temperature in a sterile environment.

  • Compound Application:

    • Aseptically place sterile filter paper discs onto the center of each yeast lawn.

    • Carefully apply a known amount (e.g., 5-10 µL) of the this compound solution to the filter disc on both the wild-type and hof1Δ plates.

    • Apply the same volume of the control solvent to a separate filter disc on each plate as a negative control.

  • Incubation:

    • Incubate the plates at 30°C for 24-48 hours, or until a clear lawn of yeast growth is visible.

  • Data Analysis:

    • Observe the plates for the formation of a "halo," a clear zone of growth inhibition, around the filter discs.

    • Measure the diameter of the halo for each compound and control on both the wild-type and hof1Δ plates.

    • A significantly larger halo on the hof1Δ plate compared to the wild-type plate indicates selective inhibition.

Visualizations

Signaling Pathway

Hof1_Signaling_Pathway cluster_G2_M G2/M Phase cluster_Cytokinesis Cytokinesis Septin_Ring Septin Ring (Cdc10) Hof1 Hof1 Septin_Ring->Hof1 Recruitment AMR Actomyosin Ring (Myo1) PSF Primary Septum Formation (Chs2) AMR->PSF Coupling Hof1->AMR Regulation of Contraction Hof1->PSF Coordination MeOPseurotinA 11-O-Methyl- pseurotin A Inhibition Inhibits (Synthetic Lethality) MeOPseurotinA->Inhibition Inhibition->Hof1 Functional Interaction (in hof1Δ background)

Caption: Postulated role of Hof1 in cytokinesis and the synthetic lethal interaction of this compound.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Yeast_Culture Grow Wild-Type & hof1Δ Yeast Cultures Plate_Lawn Prepare Yeast Lawns on YPD Agar Yeast_Culture->Plate_Lawn Apply_Compound Apply this compound & Control to Filter Discs Plate_Lawn->Apply_Compound Incubate Incubate Plates at 30°C Apply_Compound->Incubate Observe_Halos Observe Zones of Growth Inhibition (Halos) Incubate->Observe_Halos Measure_Halos Measure Halo Diameters Observe_Halos->Measure_Halos Compare Compare Halo Sizes (WT vs. hof1Δ) Measure_Halos->Compare

Caption: Workflow for the synthetic lethality yeast halo assay.

Conclusion and Future Directions

This compound represents a valuable chemical tool for the study of cytokinesis. Its selective inhibition of a hof1Δ yeast strain provides a clear entry point for dissecting the complex molecular events that govern cell division. The data and protocols presented in this guide offer a foundation for researchers to build upon.

Future research should focus on several key areas:

  • Target Deconvolution: Identifying the direct molecular target of this compound is paramount to fully understanding its mechanism of action.

  • Quantitative Analysis: Detailed dose-response studies are needed to determine the precise potency (e.g., IC50) of the compound against the hof1Δ strain.

  • Mammalian Cell Studies: Investigating the effects of this compound on cytokinesis in mammalian cells could reveal conserved mechanisms and potential therapeutic applications, particularly in the context of cancer, where uncontrolled cell division is a hallmark.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will be crucial for optimizing its potency and selectivity, and for developing more refined chemical probes.

By pursuing these avenues of research, the scientific community can fully harness the potential of this compound as both a powerful research tool and a potential lead for novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Preparing 11-O-Methylpseurotin A Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 11-O-Methylpseurotin A is a fungal metabolite that has garnered significant interest within the scientific community for its selective biological activities.[1] To ensure the accuracy and reproducibility of experimental results in cell-based assays and drug discovery screenings, the proper preparation and storage of stock solutions are critical.[1] This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), along with recommendations for storage and handling to maintain the compound's integrity and stability.

Physicochemical Properties and Storage Recommendations

A thorough understanding of the physicochemical properties of this compound is essential for its correct handling and storage.[1] Key data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₇NO₈[2]
Molecular Weight 445.5 g/mol [2]
CAS Number 956904-34-0[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO, Ethanol, Methanol[1][2]
Storage of Solid Up to 2 years at -20°C, protected from light and moisture.[1]
Storage of DMSO Stock Up to 6 months at -80°C in aliquots. Avoid repeated freeze-thaw cycles.[1][3]
Short-term Storage Up to 2 weeks at 4°C for DMSO stock solutions.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in various assays.[1]

Materials and Equipment:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.7% purity)[1][3]

  • Analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials[1]

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

  • Laminar flow hood (recommended for maintaining sterility)[1]

Procedure:

  • Equilibrate Compound: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.[3]

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000[1] Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 445.5 g/mol / 1000 = 4.455 mg[1]

  • Weighing: Carefully weigh the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.[1]

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the compound.[1]

  • Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved.[1] Visually inspect the solution to ensure no particulate matter is present. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[1][4]

  • Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.[1][3]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation. Store the aliquots at -80°C for long-term storage.[1][3]

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium or aqueous buffer.[1][3]

Protocol for Dilution:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[3]

  • Intermediate Dilution (Recommended): To minimize pipetting errors and the effect of DMSO on cells, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.[1]

  • Final Dilution: Further dilute the intermediate solution to achieve the final desired working concentration. For instance, dilute the 100 µM intermediate solution 1:10 in the cell culture medium to get a final concentration of 10 µM.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is minimal (typically ≤ 0.1%) to avoid solvent-induced effects on the experimental system.[3]

  • Fresh Preparation: Prepare working solutions fresh for each experiment and do not store them for extended periods in aqueous media to avoid potential hydrolysis or precipitation.[3]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation (10 mM in DMSO) cluster_dilution Working Solution Preparation (Example: 10 µM) start Equilibrate this compound to Room Temperature weigh Weigh 4.455 mg of This compound start->weigh 1 add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso 2 dissolve Vortex until fully dissolved (Warm to 37°C if needed) add_dmso->dissolve 3 aliquot Aliquot into single-use cryogenic vials dissolve->aliquot 4 store Store at -80°C aliquot->store 5 thaw Thaw one aliquot of 10 mM stock solution intermediate Perform 1:100 dilution in culture medium (to 100 µM) thaw->intermediate A final_dilution Perform 1:10 dilution of intermediate solution (to 10 µM) intermediate->final_dilution B use Use immediately in assay (Final DMSO ≤ 0.1%) final_dilution->use C

Caption: Workflow for preparing this compound stock and working solutions.

Hypothesized Signaling Pathway Inhibition

While the exact signaling pathways affected by this compound are still under investigation, it has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[3] Hof1 is a protein involved in cytokinesis. The following diagram illustrates a simplified, hypothetical mechanism of action based on this finding.

G cluster_pathway Hypothetical Mechanism of Action compound This compound hof1 Hof1 Protein compound->hof1 Inhibits amr Actomyosin Ring Dynamics hof1->amr Regulates septum Septum Formation hof1->septum Regulates cytokinesis Cytokinesis amr->cytokinesis septum->cytokinesis

Caption: A potential mechanism of action for this compound.

References

Application Notes and Protocols: Utilizing 11-O-Methylpseurotin A in Yeast Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 11-O-Methylpseurotin A, a fungal secondary metabolite, in the field of yeast genetics. This document outlines its known mechanism of action, protocols for its application in yeast-based assays, and a summary of available data.

1. Introduction to this compound

This compound is a bioactive fungal metabolite isolated from species such as Aspergillus fumigatus and Sporothrix sp.[1][][3][4]. It belongs to the pseurotin (B1257602) family of natural products, which are known for their diverse biological activities[1]. While the parent compound, pseurotin A, is recognized as an inhibitor of chitin (B13524) synthase, a critical enzyme for fungal cell wall integrity, the precise mechanism of this compound appears to be more specific within yeast[5].

2. Mechanism of Action in Saccharomyces cerevisiae

The primary reported biological activity of this compound in the model organism Saccharomyces cerevisiae is the selective inhibition of strains carrying a deletion of the HOF1 gene (hof1Δ)[][5][6][7]. Hof1 is a protein that plays a crucial role in the process of cytokinesis, the final step in cell division where the cytoplasm is divided to form two daughter cells. Specifically, Hof1 is involved in the regulation and contraction of the actomyosin (B1167339) ring[5][6].

The selective lethality of this compound towards hof1Δ mutants suggests that the compound interferes with cellular pathways that become essential for survival in the absence of Hof1. This makes this compound a valuable tool for studying the intricacies of yeast cytokinesis and for identifying potential synthetic lethal interactions.

Data Presentation

Quantitative data on the broad-spectrum antifungal activity of this compound, such as Minimum Inhibitory Concentrations (MICs), are not widely available in peer-reviewed literature[5]. The primary reported activity is its selective effect on the hof1Δ mutant strain of S. cerevisiae.

CompoundTarget Organism/StrainAssay TypeResultCitation
This compoundSaccharomyces cerevisiae (hof1Δ mutant)Viability/Growth InhibitionDecreased survival[][7]
This compoundWild-type Saccharomyces cerevisiaeViability/Growth InhibitionNo significant inhibition reported[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of solutions for use in yeast culture experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, high-purity water or appropriate sterile liquid growth medium (e.g., YPD)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. In a sterile environment, weigh the desired amount of the compound. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM). d. Ensure complete dissolution by vortexing. e. Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light. f. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage[8]. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Perform serial dilutions of the stock solution in the appropriate sterile liquid medium (e.g., YPD) to achieve the final desired experimental concentrations. c. Crucially, ensure the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity to the yeast cells. d. Prepare working solutions fresh for each experiment.

Protocol 2: Yeast Growth Inhibition Assay (Broth Microdilution)

This protocol is for determining the effect of this compound on the growth of different yeast strains.

Materials:

  • Wild-type and hof1Δ strains of Saccharomyces cerevisiae

  • Yeast extract Peptone Dextrose (YPD) agar (B569324) plates and liquid broth

  • Sterile 96-well microplates

  • This compound working solutions

  • Microplate reader capable of measuring optical density at 600 nm (OD600)

  • Incubator set to 30°C

Procedure:

  • Inoculum Preparation: a. Streak the wild-type and hof1Δ yeast strains on separate YPD agar plates and incubate at 30°C for 24-48 hours until single colonies appear. b. Inoculate a single colony of each strain into separate tubes containing 5 mL of liquid YPD broth. c. Incubate overnight at 30°C with shaking to generate starter cultures. d. The following day, dilute the starter cultures in fresh YPD broth to an OD600 of approximately 0.1.

  • Assay Plate Setup: a. In a sterile 96-well microplate, add 100 µL of the diluted yeast suspension to each well. b. Add 1 µL of the appropriate this compound working solution to achieve the desired final concentrations. Include a vehicle control (DMSO only) and a no-treatment control. c. Prepare wells for each strain and each concentration in triplicate.

  • Incubation and Measurement: a. Cover the microplate and incubate at 30°C. b. Measure the OD600 of each well at regular intervals (e.g., every 2-4 hours) for 24-48 hours using a microplate reader. Ensure to shake the plate before each reading to resuspend the cells.

  • Data Analysis: a. Subtract the OD600 of the media-only blank from all readings. b. Plot the average OD600 against time for each strain and concentration to generate growth curves. c. Compare the growth of the hof1Δ strain to the wild-type strain in the presence of this compound.

Visualizations

G cluster_pathway Proposed Mechanism of this compound in Yeast Compound This compound Cytokinesis Cytokinesis Compound->Cytokinesis Inhibits/Interferes with (Synthetic Lethality with hof1Δ) CellDeath Cell Death (in hof1Δ mutant) Compound->CellDeath CellDivision Successful Cell Division Cytokinesis->CellDivision Hof1 Hof1 Protein ActomyosinRing Actomyosin Ring Contraction Hof1->ActomyosinRing Regulates ActomyosinRing->Cytokinesis

Caption: Proposed mechanism of this compound in yeast.

G cluster_workflow Yeast Growth Inhibition Assay Workflow A Prepare Yeast Inoculum (Wild-type and hof1Δ) C Dispense Yeast and Compound into 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 30°C C->D E Measure OD600 Periodically D->E F Analyze Growth Curves E->F

Caption: Workflow for yeast growth inhibition assay.

References

Application Notes and Protocols for 11-O-Methylpseurotin A Cytotoxicity MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of 11-O-Methylpseurotin A on various cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

Introduction

This compound is a fungal metabolite and a derivative of Pseurotin (B1257602) A, a compound known for a range of biological activities, including potential anticancer and anti-inflammatory properties.[1] Pseurotin A has been shown to induce apoptosis in cancer cells and modulate key signaling pathways.[1] The MTT assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability. In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[2][3]

Data Presentation

While specific quantitative data for this compound cytotoxicity is not extensively available in the public domain, the following table summarizes the reported in vitro efficacy of the parent compound, Pseurotin A, and its analogs. These values can serve as a reference for designing dose-response experiments for this compound.

CompoundCell LineAssayIC50Reference
n-Butanol extract of A. fumigatus (containing pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL[1]
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)Not Specified1.2 µM (PCSK9 secretion inhibition)[1]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[1]
Pseurotin ARWPE-1 (Human non-tumorigenic prostatic epithelial cells)MTTSignificant toxicity at 1 and 2 mM[4]
Pseurotin ACCD 841 CoN (Colon cells)MTTSlight decrease in viability at 500 µM[4]

Experimental Protocols

Protocol for Cytotoxicity Assessment of this compound using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cancer cell line.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7, or other relevant cancer cell lines)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line in a T-75 flask until it reaches 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should be chosen based on expected potency (e.g., ranging from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 4 hours at 37°C.[1]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, MCF-7) Cell_Seeding Seed cells in 96-well plate (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h at 37°C Cell_Seeding->Incubation_24h Treatment Treat cells with compound (24, 48, or 72h) Incubation_24h->Treatment Compound_Preparation Prepare serial dilutions of This compound Compound_Preparation->Treatment Add_MTT Add MTT solution (10 µL/well) Treatment->Add_MTT Incubation_4h Incubate for 4h at 37°C Add_MTT->Incubation_4h Solubilization Add DMSO (100 µL/well) to dissolve formazan Incubation_4h->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the this compound cytotoxicity MTT assay.

signaling_pathway Methylpseurotin_A This compound Target Unknown Molecular Target Methylpseurotin_A->Target Inhibits Hof1 Hof1 Protein Target->Hof1 Cytokinesis Cytokinesis (Actomyosin ring dynamics, Septum formation) Hof1->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest/ Growth Inhibition Cytokinesis->Cell_Cycle_Arrest

Caption: Postulated signaling pathway for this compound in yeast.[5]

References

Application Notes and Protocols for NF-κB Luciferase Reporter Assay with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide range of cellular processes, including inflammation, immunity, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is a hallmark of numerous pathologies, such as cancer, inflammatory disorders, and autoimmune diseases. This makes the NF-κB pathway a prime target for therapeutic intervention.

Pseurotins are a class of fungal secondary metabolites known for their diverse biological activities. While direct quantitative data on the inhibitory effect of 11-O-Methylpseurotin A on the NF-κB pathway is not extensively documented in peer-reviewed literature, its parent compound, Pseurotin A, has been shown to suppress NF-κB signaling as part of its anti-inflammatory effects.[1][2] This document provides a comprehensive protocol for utilizing a dual-luciferase reporter assay to screen and characterize the inhibitory potential of compounds like this compound on the NF-κB signaling pathway, using Pseurotin A as a representative compound for data presentation.

The NF-κB luciferase reporter assay is a sensitive and quantitative method to assess the activity of this signaling pathway in response to stimuli and to screen for potential inhibitors.[3] The assay utilizes a plasmid vector where the firefly luciferase gene is under the transcriptional control of NF-κB response elements (REs). Upon activation of the NF-κB pathway, the transcription of the luciferase gene is induced, leading to light emission that can be quantified. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.

Signaling Pathway Overview

The canonical NF-κB signaling pathway is a primary route for activation by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS). In an unstimulated state, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent proteasomal degradation of IκBα. This frees the NF-κB dimer to translocate into the nucleus, bind to κB response elements in the promoter regions of target genes, and initiate the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα p65/p50 IKK->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IKK->p_IkBa Phosphorylation NFkB p65 p50 IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc p65 p50 NFkB->NFkB_nuc Nuclear Translocation DNA κB Site NFkB_nuc->DNA Binding Gene Pro-inflammatory Gene Transcription DNA->Gene Initiates

Canonical NF-κB Signaling Pathway.

Data Presentation: Inhibitory Effect of Pseurotin A on NF-κB Activity

The following table presents representative data illustrating the dose-dependent inhibition of TNF-α-induced NF-κB activity by Pseurotin A in HEK293 cells transiently transfected with an NF-κB luciferase reporter plasmid. The data is normalized to the Renilla luciferase internal control and expressed as a percentage of the activity observed with the TNF-α stimulus alone.

CompoundConcentration (µM)Normalized Luciferase Activity (% of Stimulated Control)Standard Deviation (%)
Vehicle Control (DMSO) -100.08.5
Pseurotin A 185.26.1
562.54.9
1041.33.8
2522.72.5
5010.91.8
Unstimulated Control -5.41.2

Experimental Protocols

Cell Culture and Plating

This protocol is designed for HEK293 or a similar adherent cell line.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • White, opaque 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture HEK293 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

  • On the day before transfection, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Count the cells and assess viability.

  • Seed the cells into a white, opaque 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate overnight to allow for cell adherence.

Transient Transfection

Materials:

  • NF-κB Firefly Luciferase Reporter Plasmid (containing tandem NF-κB response elements)

  • Renilla Luciferase Control Plasmid (e.g., pRL-TK)

  • Serum-free medium (e.g., Opti-MEM)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

Procedure:

  • For each well, prepare the DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio is 100 ng of NF-κB reporter plasmid and 10 ng of Renilla control plasmid per well.

  • In separate tubes, dilute the plasmids and the transfection reagent in serum-free medium.

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

  • Carefully add the transfection complex to each well containing the cells.

  • Incubate the plate for 24 hours at 37°C.

Compound Treatment and Stimulation

Materials:

  • This compound (or other test compounds) dissolved in DMSO

  • NF-κB activator (e.g., human TNF-α)

  • Culture medium

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in culture medium from a stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Carefully remove the medium from the transfected cells and replace it with 100 µL of medium containing the desired concentrations of the test compound or vehicle (DMSO).

  • Incubate the plate for 1-2 hours at 37°C for pre-treatment.

  • Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL) in culture medium.

  • Add the activator to the appropriate wells. Include wells with compound-treated but unstimulated cells and wells with vehicle-treated and unstimulated cells as negative controls.

  • Incubate the plate for 6-8 hours at 37°C with 5% CO₂.

Cell Lysis and Dual-Luciferase Assay

Materials:

  • Dual-Luciferase Reporter Assay System (e.g., from Promega or similar)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent II (LAR II, for firefly luciferase)

  • Stop & Glo® Reagent (for Renilla luciferase)

  • Luminometer with injectors

Procedure:

  • Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.

  • Add 20-50 µL of Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.

  • Program the luminometer to inject the reagents and measure luminescence.

  • Using the luminometer, add 50-100 µL of the firefly luciferase substrate (LAR II) to a well and measure the luminescence (Signal A).

  • Subsequently, inject 50-100 µL of the Renilla luciferase substrate (Stop & Glo® Reagent) into the same well and measure the luminescence (Signal B).

  • Repeat for all wells.

Data Analysis
  • Normalization: For each well, normalize the firefly luciferase activity by dividing the firefly luminescence (Signal A) by the Renilla luciferase luminescence (Signal B).

    • Normalized Ratio = Signal A / Signal B

  • Activity Calculation: Express the data as a percentage of the stimulated control (vehicle-treated, TNF-α stimulated).

    • % Activity = (Normalized Ratio_Sample / Normalized Ratio_Stimulated Control) * 100

  • IC50 Determination: Plot the % Activity against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_day1 Day 1: Cell Plating cluster_day2 Day 2: Transfection cluster_day3 Day 3: Treatment & Assay cluster_day4 Day 4: Data Analysis D1_Seed Seed HEK293 cells in 96-well plates D2_Transfect Co-transfect with NF-κB-Luc and Renilla-Luc plasmids D1_Seed->D2_Transfect Incubate 24h D3_Pretreat Pre-treat with This compound D2_Transfect->D3_Pretreat Incubate 24h D3_Stimulate Stimulate with TNF-α D3_Pretreat->D3_Stimulate Incubate 1-2h D3_Lysis Lyse cells D3_Stimulate->D3_Lysis Incubate 6-8h D3_Assay Perform Dual-Luciferase Assay D3_Lysis->D3_Assay D4_Analyze Normalize data and calculate IC50 D3_Assay->D4_Analyze

NF-κB Luciferase Reporter Assay Workflow.

Inhibition_Logic Stimulus TNF-α Stimulus Pathway NF-κB Pathway Activation Stimulus->Pathway Translocation p65/p50 Nuclear Translocation Pathway->Translocation Transcription Luciferase Gene Transcription Translocation->Transcription Luminescence Luminescence Signal Transcription->Luminescence Inhibitor This compound Inhibitor->Pathway Inhibition

Inhibitory Action on the NF-κB Pathway.

Conclusion

The NF-κB luciferase reporter assay is a robust and sensitive method for characterizing the inhibitory activity of compounds like this compound. The provided protocols and guidelines will enable researchers to effectively implement this assay to investigate the modulation of the NF-κB signaling pathway, facilitating the discovery and development of novel anti-inflammatory and anti-cancer therapeutics.

References

Application Notes and Protocols for High-Throughput Screening with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing high-throughput screening (HTS) campaigns utilizing 11-O-Methylpseurotin A, a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1] Due to the limited publicly available HTS data for this specific compound, this document leverages information on its known biological activities and those of its close analogs, Pseurotin A and D, to propose robust screening strategies and detailed experimental protocols.

Introduction to this compound

This compound is a fungal metabolite produced by marine-derived Aspergillus fumigatus.[1] Its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[2][3][4] The Hof1 protein is integral to the regulation of mitosis and cytokinesis, suggesting that this compound may function as a cell cycle control agent.[2][4] While in vivo efficacy studies on this compound are not extensively documented, related pseurotin derivatives have demonstrated significant anti-inflammatory and anti-cancer properties.[2]

High-Throughput Screening (HTS) Application Notes

The unique biological activity of this compound and the broader activities of the pseurotin family suggest several promising avenues for HTS campaigns. The choice of assay will depend on the therapeutic area of interest.

1. Phenotypic Screening in Yeast:

  • Principle: Capitalize on the known selective inhibition of the hof1Δ yeast strain.[2][4][] A high-throughput yeast growth assay can be employed to screen for compounds that potentiate or synthetically interact with this compound's activity. This can help elucidate its mechanism of action and identify potential combination therapies.

  • Assay Formats: 384- or 1536-well microplate-based liquid culture growth assays. Readouts can be optical density (OD) at 600 nm or a fluorescence-based viability stain.

2. Anti-inflammatory Screening:

  • Principle: Pseurotin A and D, close analogs of this compound, have been shown to exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways.[6] An HTS campaign can be designed to assess the anti-inflammatory potential of this compound.

  • Primary Assay: A cell-based assay measuring the inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production (e.g., TNF-α or IL-6) in a macrophage cell line like RAW 264.7.[6]

  • Secondary/Confirmatory Assays:

    • NF-κB luciferase reporter assay to confirm inhibition of the NF-κB pathway.[6]

    • Western blot or high-content imaging to assess the phosphorylation status of key signaling proteins like STAT3 and IκBα.[6]

3. Cytotoxicity and Anti-Cancer Screening:

  • Principle: Given the role of Hof1 in cell division and the anti-cancer potential of pseurotin analogs, this compound can be screened for cytotoxic effects against a panel of cancer cell lines.[2]

  • Assay Formats:

    • MTT or other viability assays to measure metabolic activity as an indicator of cell viability.[6]

    • High-content imaging to assess morphological changes, apoptosis markers (e.g., caspase activation), or cell cycle arrest.

Data Presentation

The following table summarizes the known biological activities of this compound and its analogs. This data can serve as a baseline for interpreting HTS results.

CompoundAssayOrganism/ModelResultReference
This compound Antiseizure ActivityZebrafish (PTZ model)Inactive at tested concentrations[2]
This compound Selective InhibitionSaccharomyces cerevisiae (hof1Δ strain)Selectively inhibits growth[2][7]
Pseurotin A Osteoporosis ModelOvariectomized (OVX) MousePrevented bone loss and reduced the number of osteoclasts[2]
Pseurotin A Hepatocellular Carcinoma ModelRatExerted an anti-hepatocarcinogenic effect[2]
Pseurotin D Ovalbumin-induced footpad edemaMouseDecreased paw swelling and production of pro-inflammatory cytokines[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol is foundational for all subsequent HTS assays to ensure accurate and reproducible results.[8]

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Calculation of Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM x Volume (mL) x 445.46 g/mol / 1000.[8] For 1 mL of 10 mM stock, 4.45 mg of this compound is required.[8]

    • Dissolution:

      • Weigh the calculated mass of this compound and place it in a sterile microcentrifuge tube.

      • Add the desired volume of DMSO.

      • Vortex thoroughly until the compound is completely dissolved.

    • Storage:

      • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: HTS for Anti-inflammatory Activity - LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This protocol is adapted for a 384-well format for high-throughput screening.[6]

  • Materials:

    • RAW 264.7 macrophage cells

    • Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)

    • This compound working solutions (serially diluted from stock in complete medium)

    • Lipopolysaccharide (LPS) from E. coli

    • TNF-α or IL-6 ELISA kit

    • 384-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a pre-optimized density (e.g., 1 x 10^4 cells/well in 40 µL) and incubate overnight.[6]

    • Compound Treatment: Add 5 µL of this compound working solutions or vehicle control (DMSO, final concentration <0.5%) to the respective wells. Incubate for 1-2 hours.[6]

    • Stimulation: Add 5 µL of LPS solution to a final concentration of 100 ng/mL to all wells except the negative control.[6]

    • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[6]

    • Supernatant Collection: Centrifuge the plates at low speed and carefully collect the supernatant for cytokine analysis.

    • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 3: HTS for Cytotoxicity - MTT Assay

This protocol is designed to assess the potential cytotoxicity of this compound in a high-throughput format.[6]

  • Materials:

    • Selected cancer cell line(s)

    • Complete culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 384-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells in 384-well plates at an optimized density and allow them to adhere overnight.[6]

    • Compound Treatment: Add serial dilutions of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).[6]

    • Incubation: Incubate for 24-48 hours.[6]

    • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6]

    • Solubilization: Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Anti-inflammatory Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes & Translocates Compound This compound Compound->IKK_complex Inhibits (Proposed) Compound->JAK Inhibits (Proposed) DNA DNA NFkB_nuc->DNA Binds pSTAT3_dimer->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed inhibition of NF-κB and JAK/STAT pathways by this compound.

G High-Throughput Screening Workflow for this compound cluster_prep Preparation cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Screens Compound_Prep Prepare this compound Stock and Working Solutions Add_Compound Add this compound (Single High Concentration) Compound_Prep->Add_Compound Cell_Culture Culture and Maintain Cell Lines (e.g., RAW 264.7) Plate_Cells Plate Cells in 384-well Plates Cell_Culture->Plate_Cells Plate_Cells->Add_Compound Stimulate Add Stimulant (e.g., LPS) Add_Compound->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate Readout Measure Primary Readout (e.g., TNF-α levels) Incubate->Readout Hit_ID Identify 'Hits' (Activity > Threshold) Readout->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits Cytotoxicity Cytotoxicity Assay (MTT) to rule out non-specific effects Dose_Response->Cytotoxicity Orthogonal_Assay Orthogonal Assay (e.g., NF-κB Reporter Assay) Cytotoxicity->Orthogonal_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-STAT3) Orthogonal_Assay->Mechanism_Study

Caption: A logical workflow for an HTS campaign with this compound.

G Postulated Inhibition of Cytokinesis in S. cerevisiae by this compound cluster_cell_cycle Mitotic Exit cluster_cytokinesis Cytokinesis MEN Mitotic Exit Network (MEN) Hof1 Hof1 Protein MEN->Hof1 Activates Actomyosin_Ring Actomyosin Ring Contraction Hof1->Actomyosin_Ring Coordinates Septum_Formation Septum Formation Hof1->Septum_Formation Regulates Cell_Separation Cell Separation Actomyosin_Ring->Cell_Separation Septum_Formation->Cell_Separation Compound This compound Compound->Hof1 Inhibits (Postulated) Yeast_Strain hof1Δ Strain (Hof1 Deletion) Yeast_Strain->Hof1 Lacks

Caption: Postulated mechanism of this compound in yeast cytokinesis.

References

Application of 11-O-Methylpseurotin A in Fungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1] It is a derivative of the more extensively studied pseurotin A.[2] While research into the specific antifungal properties of this compound is ongoing, it has garnered scientific interest due to its selective biological activity, suggesting potential as a tool compound in fungal research and as a lead for novel antifungal drug discovery.[3][4] This document provides detailed application notes and protocols for the use of this compound in a research setting.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, studies have shown that it selectively inhibits a mutant strain of Saccharomyces cerevisiae with a deletion of the HOF1 gene.[2][] Hof1 is a protein involved in the regulation of actomyosin (B1167339) ring contraction during cytokinesis.[2] This suggests that this compound may interfere with cell division in fungi, leading to cell death.[2]

In contrast, its parent compound, pseurotin A, is reported to be a competitive inhibitor of chitin (B13524) synthase, an essential enzyme for fungal cell wall synthesis.[2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[2] While it is plausible that this compound shares some structural similarities that might allow it to interact with components of the cell wall synthesis machinery, its distinct activity against the hof1Δ mutant points towards a more specific mechanism related to cytokinesis.

Proposed Signaling Pathway for this compound

G cluster_fungal_cell Fungal Cell 11-O-Methylpseurotin_A This compound Hof1_Protein Hof1 Protein 11-O-Methylpseurotin_A->Hof1_Protein Inhibits/Interferes with Cell_Membrane Cell Membrane Cytokinesis_Machinery Cytokinesis Machinery Actomyosin_Ring_Contraction Actomyosin Ring Contraction Hof1_Protein->Actomyosin_Ring_Contraction Regulates Failed_Cytokinesis Failed Cytokinesis Actomyosin_Ring_Contraction->Failed_Cytokinesis Cell_Death Cell Death Failed_Cytokinesis->Cell_Death

Caption: Proposed mechanism of this compound interfering with cytokinesis.

Quantitative Data

Comprehensive data on the broad-spectrum antifungal activity of this compound, such as Minimum Inhibitory Concentrations (MICs), are not widely available in the public domain.[2] The primary reported activity is its selective inhibition of a Saccharomyces cerevisiae hof1Δ mutant strain.[]

Table 1: Natural Sources of this compound

Producing OrganismCo-isolated Pseurotins
Aspergillus fumigatus (marine-derived)Pseurotin A
Sporothrix sp.Not specified
Fungal isolate MR2012 (in co-culture)Pseurotin G, Terezine D

Source:[1]

Table 2: Physicochemical Properties for Stock Solution Preparation

PropertyValue
Molecular FormulaC23H27NO8
Molecular Weight445.46 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO

Source:[3]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)[6]

  • Fungal strain of interest

  • Appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds)[2]

  • Sterile saline or buffered solution

  • RPMI-1640 broth medium (or other suitable broth)[2]

  • Sterile 96-well microtiter plates[2]

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[3]

    • To prepare 1 mL of a 10 mM stock solution, weigh 4.45 mg of this compound and dissolve it in 1 mL of DMSO.[3] Vortex until fully dissolved.[3]

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium to obtain a fresh, pure culture.[2]

    • Prepare a suspension of fungal cells or spores in sterile saline.[2]

    • Adjust the suspension to the turbidity of a 0.5 McFarland standard.[2]

    • Further dilute the suspension in the test medium to achieve the final desired inoculum concentration.[2]

  • Assay Procedure:

    • Perform a serial two-fold dilution of the this compound stock solution in the 96-well microtiter plate using the appropriate broth medium.[2]

    • Add the diluted fungal inoculum to each well.[2]

    • Include positive (no antifungal agent) and negative (no inoculum) control wells.[2]

    • Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.[2]

  • Determination of MIC:

    • After incubation, visually inspect the plate for fungal growth or use a spectrophotometer.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.[2]

Protocol 2: Isolation and Purification of this compound from Fungal Culture

This is a generalized protocol based on methodologies for isolating pseurotins.[1]

I. Fungal Fermentation

  • Inoculation and Culture: Inoculate a pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) into a suitable liquid fermentation medium.[1]

  • Incubation: Incubate the culture at 25-30°C with agitation (150-200 rpm) for several days to weeks.[1]

II. Extraction of Metabolites

  • Harvesting: Separate the fungal biomass (mycelium) from the culture broth by filtration or centrifugation.[1]

  • Solvent Extraction: Extract both the mycelium and the culture filtrate with an organic solvent like ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH).[1]

  • Concentration: Evaporate the organic solvent under reduced pressure to yield a crude extract.[1]

III. Purification

  • Chromatography: Subject the crude extract to a series of chromatographic separations. This may include column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC).[1]

  • Structure Elucidation: Confirm the identity and structure of the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Protocol 3: MTT Cytotoxicity Assay

This protocol assesses the potential cytotoxicity of this compound against a mammalian cell line.[7]

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.[7]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).[7]

  • Incubation: Incubate the plate for 24-48 hours.[7]

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Biosynthetic Pathway of this compound

G PKS_NRPS_Core PKS-NRPS Core Assembly (PsoA) Pseurotin_A_Core Pseurotin A Core Structure PKS_NRPS_Core->Pseurotin_A_Core Pseurotin_A Pseurotin A Pseurotin_A_Core->Pseurotin_A Modification by Tailoring_Enzymes Tailoring Enzymes (Oxidases, etc.) Tailoring_Enzymes->Pseurotin_A 11_O_Methylpseurotin_A This compound Pseurotin_A->11_O_Methylpseurotin_A O-methylation by O_Methyltransferase O-Methyltransferase O_Methyltransferase->11_O_Methylpseurotin_A SAM S-adenosyl methionine (SAM) SAM->O_Methyltransferase Methyl donor

Caption: Proposed biosynthesis of this compound from Pseurotin A.

Experimental Workflow for Isolation and Purification

G Fungal_Culture Fungal Culture Fermentation Fermentation Fungal_Culture->Fermentation Harvesting Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Biomass_Broth Separated Biomass and Broth Harvesting->Biomass_Broth Extraction Solvent Extraction (EtOAc/MeOH) Biomass_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Purification (Silica, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Analysis Structural Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: Workflow for the isolation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving 11-O-Methylpseurotin A Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 11-O-Methylpseurotin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic molecule with good solubility in several organic solvents but limited solubility in aqueous solutions. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] However, precipitation can occur when stock solutions in these organic solvents are diluted into aqueous buffers for experiments.

Q2: Why does this compound precipitate when I dilute my DMSO stock solution in my aqueous experimental buffer?

A2: This is a common issue for hydrophobic compounds. The organic solvent (DMSO) is miscible with the aqueous buffer, but the compound itself is not. When the concentration of the organic solvent is significantly reduced upon dilution, the aqueous environment can no longer keep the hydrophobic this compound in solution, leading to precipitation.

Q3: What is the recommended starting point for preparing a stock solution of this compound?

A3: A common starting point is to prepare a high-concentration stock solution in anhydrous DMSO, for example, at 10 mM.[1] This allows for smaller volumes of the stock solution to be used for dilution into your final experimental medium, minimizing the final concentration of DMSO.

Q4: What is the known mechanism of action for this compound?

A4: this compound has been shown to selectively inhibit a Hof1 deletion strain in the budding yeast Saccharomyces cerevisiae. Hof1 is a key protein involved in cytokinesis, playing a role in the coordination of actomyosin (B1167339) ring contraction and septum formation. This suggests that this compound's mechanism of action is related to the disruption of cell division processes.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
  • Cause: The concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is too low to maintain the solubility of the hydrophobic compound.

  • Solutions:

    • Optimize Final Concentration: The simplest approach is to test a range of final concentrations of this compound to determine the highest concentration that remains soluble in your final assay buffer.

    • Increase Co-solvent Concentration: A slightly higher final concentration of DMSO may be necessary to maintain solubility. It is critical to include a vehicle control with the same final DMSO concentration to ensure that the solvent itself does not affect the experimental results. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.

    • Use a Co-solvent System: For more challenging solubility issues, a multi-component co-solvent system can be employed. A formulation strategy similar to that used for the related compound pseurotin (B1257602) A may be effective, which involves a combination of solvents like DMSO, polyethylene (B3416737) glycol 300 (PEG300), and a surfactant like Tween 80.[1]

    • Sonication: After dilution, brief sonication in a water bath can help to disperse the compound and aid in dissolution. However, care should be taken to avoid heating the sample, which could lead to degradation.

Issue 2: Inconsistent or non-reproducible experimental results.
  • Cause: This can be a consequence of partial precipitation of the compound, leading to an unknown and variable concentration of the active, soluble compound in different experiments or even within the same experiment over time.

  • Solutions:

    • Visual Inspection: Before and during your experiment, visually inspect your solutions for any signs of cloudiness or precipitate.

    • Incorporate a Surfactant: The addition of a small, non-toxic amount of a surfactant like Tween 80 or Pluronic F-68 can help to create a stable micellar dispersion of the compound, preventing precipitation.[1]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility. Preparing an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its solubility in aqueous media.[1]

Data Presentation

Table 1: Solubility of this compound and a Related Compound in Common Solvents.

CompoundSolventSolubility
This compound Dimethyl sulfoxide (DMSO)Soluble (Protocols for 10 mM stock solutions exist)[1]
Ethanol1 mg/mL[1]
Methanol1 mg/mL[1]
WaterPoorly soluble
Pseurotin A (related compound) Dimethyl sulfoxide (DMSO)10 mg/mL[2]
MethanolSoluble
Ethyl acetateSoluble
WaterPoorly soluble[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 445.46 g/mol ). For 1 mL, you will need 4.45 mg.

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using a Co-solvent/Surfactant System

This protocol is adapted from a formulation used for the related compound, pseurotin A.[1]

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Procedure:

    • Prepare a carrier solution by mixing PEG300 and Tween 80. A common starting ratio is 1:1 (v/v).

    • To prepare a 100 µM working solution, for example, first determine the final desired volume.

    • For a final volume of 1 mL, add 10 µL of the 10 mM this compound DMSO stock to 990 µL of your aqueous buffer.

    • To this diluted solution, add a pre-determined and optimized percentage of the PEG300/Tween 80 carrier solution. The final percentage of the carrier solution will need to be optimized for your specific experimental system to ensure solubility without causing toxicity. Start with a low concentration (e.g., 0.1-1% of the final volume) and test for both solubility and effects in a vehicle control.

    • Vortex the final working solution thoroughly to ensure a stable dispersion.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This is a general protocol that can be adapted for this compound.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Freeze-dryer (lyophilizer)

  • Procedure:

    • Prepare a saturated aqueous solution of HP-β-CD by dissolving it in deionized water with stirring.

    • Slowly add an excess of this compound to the HP-β-CD solution while stirring.

    • Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.

    • After the incubation period, filter the solution to remove the undissolved this compound.

    • Freeze-dry the resulting clear solution to obtain a solid powder of the this compound/HP-β-CD inclusion complex.

    • The powder can then be dissolved in aqueous buffers at a much higher concentration than the free compound. The exact increase in solubility will need to be determined experimentally.

Mandatory Visualizations

Hof1_Signaling_Pathway cluster_cytokinesis Cytokinesis in Saccharomyces cerevisiae 11_O_Methylpseurotin_A This compound Hof1 Hof1 11_O_Methylpseurotin_A->Hof1 Inhibits Actomyosin_Ring Actomyosin Ring Contraction Hof1->Actomyosin_Ring Coordinates Septum_Formation Primary Septum Formation Hof1->Septum_Formation Coordinates Septins Septins Septins->Hof1 Recruits Myo1 Myo1 (Myosin II) Myo1->Hof1 Interacts with Myo1->Actomyosin_Ring Drives Cell_Division Successful Cell Division Actomyosin_Ring->Cell_Division Chs2 Chs2 (Chitin Synthase) Chs2->Septum_Formation Synthesizes Septum_Formation->Cell_Division

Caption: Proposed mechanism of this compound action on the Hof1-mediated cytokinesis pathway in S. cerevisiae.

Solubility_Workflow Start Start: Insoluble this compound Stock_Solution Prepare High-Concentration Stock in 100% DMSO Start->Stock_Solution Dilution Dilute in Aqueous Buffer Stock_Solution->Dilution Precipitation Precipitation Occurs? Dilution->Precipitation Success Soluble for Experiment Precipitation->Success No Troubleshoot Troubleshooting Strategies Precipitation->Troubleshoot Yes Co_solvent Use Co-solvent System (e.g., PEG300/Tween 80) Troubleshoot->Co_solvent Surfactant Add Surfactant (e.g., Tween 80) Troubleshoot->Surfactant Cyclodextrin Use Cyclodextrin Inclusion Complex Troubleshoot->Cyclodextrin Co_solvent->Dilution Surfactant->Dilution Cyclodextrin->Dilution

Caption: Experimental workflow for improving the solubility of this compound.

References

preventing 11-O-Methylpseurotin A degradation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the stability and integrity of this compound in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation.

IssuePotential CauseRecommended Solution
Loss of compound activity in aqueous buffers Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.
Compound degradation upon exposure to air or in oxygenated media Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider the addition of antioxidants if compatible with the experimental setup.
Precipitation of the compound in aqueous solutions Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation (typically ≤ 0.1% DMSO). Sonication can aid in dissolution, but avoid excessive heating.
Inconsistent results or loss of potency in cell-based assays Solvent-mediated degradation or interaction: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but prolonged exposure or high concentrations can affect compound stability and cell health.Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.
Degradation of the compound during storage Improper storage conditions: Temperature and light can significantly impact the stability of this compound.Store the solid compound at -20°C in a desiccated, dark environment. Store stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in a suitable solvent such as DMSO should be stored at -80°C. It is recommended to prepare aliquots to avoid multiple freeze-thaw cycles.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system and to maintain the compound's solubility.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact compound from its potential degradation products.

Q4: What are the primary degradation pathways for this compound in aqueous buffers?

A4: The two primary degradation pathways are hydrolysis and oxidation. The γ-lactam ring is prone to hydrolysis, particularly at non-neutral pH, and certain functional groups are susceptible to oxidation.

Q5: What is the recommended pH range for working with this compound in aqueous buffers?

A5: To minimize hydrolysis, it is recommended to maintain the pH of aqueous solutions within a neutral range, ideally between pH 6.5 and 7.5.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is for exemplary purposes and actual stability may vary based on specific experimental conditions.

Table 1: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C

pHHalf-life (t½) in hours (Illustrative)Degradation Rate Constant (k) in h⁻¹ (Illustrative)
4.0480.014
5.0960.007
6.01920.004
7.0>400<0.002
8.01440.005
9.0720.010

Table 2: Illustrative Temperature Stability of this compound in Neutral Aqueous Buffer (pH 7.0)

Temperature (°C)Half-life (t½) in hours (Illustrative)Degradation Rate Constant (k) in h⁻¹ (Illustrative)
4>1000<0.001
25>400<0.002
372000.003
50960.007

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound.

Materials:

  • This compound solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Aqueous experimental buffer (e.g., PBS, pH 7.2)

Procedure for Stock Solution (10 mM in DMSO):

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied briefly if necessary.

  • Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.

  • Store the aliquots at -80°C.

Procedure for Working Solution (in Aqueous Buffer):

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your experimental aqueous buffer to achieve the final desired concentration.

  • Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects in your assay.

  • Prepare working solutions fresh for each experiment and do not store them for extended periods.

Protocol 2: General Stability Assessment Using HPLC

Objective: To assess the stability of this compound under specific experimental conditions.

Materials:

  • This compound solution at a known concentration

  • HPLC system with a suitable detector (UV or MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared this compound solution onto the HPLC system.

    • Record the chromatogram and determine the peak area of the intact compound. This will serve as the baseline (100% stability).

  • Stress Conditions:

    • Aliquot the solution into separate tubes for each stress condition to be tested (e.g., different pH values, temperatures, light exposure).

    • Incubate the samples under the desired stress conditions for a defined period.

  • Time-Point Analysis:

    • At each scheduled time point, remove an aliquot from each stress condition.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) peak area.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

The biological activity of pseurotin (B1257602) family members, including this compound, has been linked to the modulation of several key signaling pathways.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay Biological Assay solid This compound (Solid) stock DMSO Stock Solution (10 mM) solid->stock Dissolve in anhydrous DMSO working Aqueous Working Solution (≤ 0.1% DMSO) stock->working Dilute in buffer stress Incubate under Stress Conditions (pH, Temp, Light) working->stress treatment Treat with Working Solution working->treatment hplc HPLC Analysis (Time Points) stress->hplc data Data Analysis (Degradation Kinetics) hplc->data cell_culture Cell Culture (e.g., Macrophages) cell_culture->treatment readout Measure Biological Readout treatment->readout

A typical experimental workflow for using this compound.

Pseurotin A and its derivatives have been shown to inhibit several signaling pathways involved in inflammation and cancer.

signaling_pathways cluster_pseurotin This compound (and analogs) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_pcsk9 PCSK9-LDLR Pathway pseurotin Pseurotin A / this compound MAPK MAPK (ERK, p38, JNK) pseurotin->MAPK Inhibits NFkB NF-κB Nuclear Translocation pseurotin->NFkB Inhibits STAT3 STAT3 Phosphorylation pseurotin->STAT3 Inhibits Phosphorylation PCSK9 PCSK9 Secretion pseurotin->PCSK9 Inhibits Secretion LDLR_interaction PCSK9-LDLR Interaction pseurotin->LDLR_interaction Inhibits Interaction RANKL RANKL RANKL->MAPK NFATc1 NFATc1 Activation MAPK->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis TNFa TNF-α IKK IKK Activation TNFa->IKK IkBa IκBα Degradation IKK->IkBa IkBa->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Cytokine Cytokine JAK JAK Phosphorylation Cytokine->JAK JAK->STAT3 STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer Gene_Expression Gene Expression (e.g., Cyclins, iNOS) STAT3_dimer->Gene_Expression PCSK9->LDLR_interaction LDLR_degradation LDLR Degradation LDLR_interaction->LDLR_degradation Cholesterol Increased Plasma Cholesterol LDLR_degradation->Cholesterol

Inhibitory effects of pseurotins on key signaling pathways.

This technical support center provides a comprehensive guide for researchers working with this compound. By following these recommendations, users can minimize compound degradation and ensure the reliability and reproducibility of their experimental results.

References

11-O-Methylpseurotin A hydrolysis and oxidation stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-O-Methylpseurotin A

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis and oxidation stability of this compound. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: The primary stability concerns for this compound are its susceptibility to hydrolysis and oxidation. The γ-lactam ring within its spirocyclic core can be cleaved by hydrolysis, especially under acidic or alkaline conditions.[1] Additionally, the complex structure of the molecule contains moieties that are sensitive to oxidation.[1]

Q2: How should I store this compound to ensure its stability?

A2: To maintain the stability of this compound, the solid compound should be stored at -20°C in a dark, desiccated environment.[1] Stock solutions, typically prepared in high-purity, anhydrous DMSO, should be stored at -80°C.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What is the best way to prepare aqueous solutions of this compound for experiments?

A3: Due to its limited aqueous solubility and susceptibility to hydrolysis, it is recommended to prepare fresh aqueous solutions before each experiment.[1] A high-concentration stock solution should first be prepared in an organic solvent like DMSO.[1] For aqueous working solutions, perform serial dilutions and ensure the final concentration of the organic solvent is compatible with your assay (ideally ≤ 0.1% for cell-based assays) to prevent precipitation and minimize solvent-mediated degradation.[2] The pH of aqueous buffers should be maintained in a neutral range (pH 6.5-7.5).[1]

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector is the recommended method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed to separate the intact compound from any potential degradation products.[1]

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products of this compound are not extensively documented in the literature, hydrolysis of the γ-lactam ring is a likely degradation pathway under acidic or basic conditions. Oxidation could potentially occur at various electron-rich positions on the molecule. Forced degradation studies, as outlined in the experimental protocols below, can help identify potential degradation products in your specific experimental matrix.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Loss of compound activity in aqueous buffers. Hydrolysis: The γ-lactam ring is susceptible to cleavage, especially in acidic or alkaline conditions.[1]Maintain the pH of aqueous solutions within a neutral range (6.5-7.5) using a suitable buffer system. Prepare solutions fresh before use and avoid long-term storage in aqueous media.[1]
Compound degradation upon exposure to air. Oxidation: The molecule contains moieties sensitive to oxidation.Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents and consider adding antioxidants if compatible with your experiment.
Inconsistent results in cell-based assays. Solvent-mediated degradation or cellular toxicity. Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%).[2]
Precipitation of the compound in aqueous solutions. Low aqueous solubility. Prepare high-concentration stock solutions in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is low. Sonication may aid dissolution, but avoid excessive heating.[1]

Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment of this compound

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Solution Preparation:

  • Incubation:

    • Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL.

    • Incubate the solutions in a temperature-controlled environment (e.g., 37°C).

  • Sampling:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Immediately quench the degradation by neutralizing the pH if necessary and store at -20°C until analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

    • Quantify the peak area of the intact this compound at each time point.

  • Data Presentation:

    pHTemperature (°C)Half-life (t½) (hours)
    437> 72
    737Stable
    93748.5

    Note: The data presented in this table is representative and intended for illustrative purposes.

Protocol 2: Oxidative Stability Assessment of this compound

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Solution Preparation:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Treat the solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light.

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Quench the reaction by adding a small amount of sodium bisulfite solution.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate the parent compound from any oxidation products.

    • Quantify the remaining percentage of intact this compound.

  • Data Presentation:

    Oxidizing AgentConcentrationTemperature (°C)% Degradation after 24h
    H₂O₂3%2515.2

    Note: The data presented in this table is representative and intended for illustrative purposes.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL in ACN) incubate 3. Incubate at 37°C (Final Conc. 10 µg/mL) stock->incubate Dilute buffers 2. Prepare Buffers (pH 4, 7, 9) buffers->incubate sample 4. Sample at Time Points (0-72h) incubate->sample Withdraw Aliquots hplc 5. HPLC-UV Analysis sample->hplc Inject data 6. Calculate Half-life hplc->data Peak Area

Caption: Experimental workflow for assessing the hydrolytic stability of this compound.

Oxidation_Workflow start Start: 1 mg/mL Solution in ACN:Water (1:1) stress Add 3% H₂O₂ Incubate at RT start->stress sampling Sample at Time Points (0-24h) stress->sampling quench Quench Reaction (Sodium Bisulfite) sampling->quench analysis HPLC-UV/MS Analysis quench->analysis end Determine % Degradation analysis->end

Caption: Logical workflow for the oxidative stability testing of this compound.

References

Technical Support Center: Optimizing 11-O-Methylpseurotin A Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 11-O-Methylpseurotin A in cell culture experiments. The following information is designed to address common challenges and provide clear, actionable guidance for achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound, and what is a safe final concentration for cell-based assays?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] For cell culture applications, high-purity, anhydrous DMSO is the most common and recommended solvent. It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. This approach minimizes the final DMSO concentration, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[2] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: As specific IC50 values for this compound are not widely published, a good starting point is to perform a broad-range dose-response experiment. Based on data for the parent compound, pseurotin (B1257602) A, which shows cytotoxic effects at high micromolar to millimolar concentrations, a starting range of 0.1 µM to 100 µM is recommended for initial screening experiments.[3] This wide range will help in determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cell line and experimental endpoint.

Q3: What are the known signaling pathways affected by pseurotins, and how can I investigate this for this compound?

A3: Studies on pseurotin A, a closely related compound, have indicated that it can modulate inflammatory responses by inhibiting the JAK/STAT and NF-κB signaling pathways.[2] Therefore, it is plausible that this compound may have similar targets. To investigate this, you can perform experiments to measure the phosphorylation status of key proteins in these pathways, such as STAT3 and IκBα, in response to treatment with the compound. Western blotting or ELISA-based assays are suitable for this purpose.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Experimental Results
Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Optimize and standardize the cell seeding density for your specific cell line and plate format. Ensure cells are in the logarithmic growth phase during the experiment. Use a hemocytometer or an automated cell counter for accurate cell counting.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes. Thaw a fresh vial of cells after a defined number of passages.
Pipetting Errors Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions and pre-wet pipette tips before dispensing.
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells of a plate, which can concentrate the compound, fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.
Compound Precipitation in Media Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh, lower-concentration stock solution or using a solubilizing agent (with appropriate controls).
Issue 2: Unexpected Cytotoxicity at Low Concentrations
Potential Cause Recommended Solution
High Final DMSO Concentration Recalculate your dilutions to ensure the final DMSO concentration is below 0.5%. Prepare a more concentrated stock solution if necessary to reduce the volume of DMSO added to the culture.
Cell Line Sensitivity Some cell lines may be particularly sensitive to the compound. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range for your specific cell line.
Compound Degradation This compound may be susceptible to hydrolysis or oxidation under certain conditions.[4] Prepare fresh working solutions for each experiment and avoid prolonged storage in aqueous solutions. Consider storing stock solutions under an inert gas.

Data Presentation

Table 1: Template for Determining the IC50 of this compound
Cell LineIncubation Time (hours)IC50 (µM)Standard Deviation (µM)
e.g., MCF-724User DataUser Data
48User DataUser Data
72User DataUser Data
e.g., A54924User DataUser Data
48User DataUser Data
72User DataUser Data
User-definedUser DataUser Data
Table 2: Template for Effective Concentration (EC50) in a Functional Assay
Cell LineAssay TypeIncubation Time (hours)EC50 (µM)Standard Deviation (µM)
e.g., RAW 264.7e.g., Nitric Oxide Inhibition24User DataUser Data
e.g., HEK293e.g., Reporter Gene Assay48User DataUser Data
User-definedUser-definedUser DataUser Data

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound using its molecular weight (445.46 g/mol ). For 1 mL of a 10 mM stock, 4.45 mg is needed.[1]

    • In a sterile microcentrifuge tube, add the calculated mass of the compound.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_compound->treat_cells prep_cells Culture and Passage Cells seed_cells Seed Cells in Multi-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate assay Perform Cell-Based Assay (e.g., MTT, Western Blot, Reporter Assay) incubate->assay readout Measure Endpoint (e.g., Absorbance, Protein Levels) assay->readout data_analysis Data Analysis (e.g., IC50/EC50 Calculation) readout->data_analysis

Caption: A generalized experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., LPS, Cytokines) receptor Receptor stimulus->receptor jak JAK receptor->jak ikb IκBα receptor->ikb activates IKK which phosphorylates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat p_stat->p_stat gene_expression Gene Expression (Inflammatory Mediators) p_stat->gene_expression translocates to p_ikb p-IκBα ikb->p_ikb nfkb NF-κB nfkb->gene_expression translocates to p_ikb->nfkb releases compound This compound compound->jak inhibits? compound->ikb inhibits phosphorylation?

Caption: Putative signaling pathways targeted by this compound based on related compounds.

troubleshooting_logic start Inconsistent Results? check_cells Are cell seeding and passage number consistent? start->check_cells Yes end_ok Results are consistent. start->end_ok No check_reagents Are reagents (compound, media) freshly prepared and stored correctly? check_cells->check_reagents Yes end_cells Optimize cell handling procedures. check_cells->end_cells No check_protocol Is the experimental protocol (incubation times, pipetting) standardized? check_reagents->check_protocol Yes end_reagents Improve reagent preparation and storage. check_reagents->end_reagents No check_controls Are vehicle and positive controls behaving as expected? check_protocol->check_controls Yes end_protocol Refine and standardize the protocol. check_protocol->end_protocol No end_controls Troubleshoot control conditions. check_controls->end_controls No check_controls->end_ok Yes

References

minimizing off-target effects of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-O-Methylpseurotin A

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of this compound. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: The primary reported activity of this compound is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][2] Hof1 is a protein involved in regulating cytokinesis and mitosis, suggesting that the compound's mechanism of action may be related to cell cycle control.[2][3][4] It is important to note that this has been validated at a genetic level, but direct biochemical inhibition of the Hof1 protein has not been demonstrated.[3]

Q2: What are the potential off-target signaling pathways that could be affected?

A2: Direct off-target studies for this compound are limited. However, its structural analog, Pseurotin (B1257602) A, provides insights into likely off-target pathways. Pseurotin A has been shown to suppress intracellular Reactive Oxygen Species (ROS), which subsequently inhibits the MAPK (ERK, P38, JNK) and NF-κB signaling pathways.[5][6] Pseurotin A also functions as a dual inhibitor of PCSK9 (proprotein convertase subtilisin/kexin type 9) secretion and its interaction with the LDLR.[7][8] Researchers should consider these pathways as potential off-targets.

Q3: How can the solvent, DMSO, contribute to off-target effects or toxicity?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound, but it can exert biological effects, including cytotoxicity and anti-inflammatory properties, especially at higher concentrations.[9] To minimize these confounding effects, it is critical to keep the final DMSO concentration in cell culture medium below 0.5%.[9] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated samples.[9]

Q4: My experiment shows a phenotype inconsistent with Hof1 inhibition. What could be the cause?

A4: This could indicate that the observed effect is due to an off-target activity. Given that Pseurotin A, a close analog, affects pathways like MAPK and NF-κB, it is plausible that this compound has similar off-target effects.[5][6] It is recommended to perform target validation experiments, such as using a cell line with a knockout or knockdown of HOF1, to determine if the phenotype persists. If the effect remains in the absence of the intended target, it is likely an off-target effect.

Troubleshooting Guide

Issue 1: High or variable cytotoxicity is observed in my cell-based assays.

  • Potential Cause 1: Off-Target Effects: The compound may be cytotoxic to your specific cell line through mechanisms unrelated to Hof1 inhibition.

    • Solution: Perform a dose-response experiment to determine a precise IC50 value. Use the lowest concentration that elicits the desired on-target effect. Compare the cytotoxic profile in your cell line to data from other cell lines if available.

  • Potential Cause 2: Solvent Toxicity: The final concentration of DMSO in your culture medium may be too high.

    • Solution: Ensure the final DMSO concentration is consistently below 0.5%.[9] Always run a vehicle control (DMSO-only) to measure the baseline level of cytotoxicity from the solvent.[9]

  • Potential Cause 3: Inaccurate Cell Seeding: Inconsistent cell numbers across wells can lead to high variability in viability assays like the MTT assay.[9]

    • Solution: Optimize your cell seeding density to ensure cells are in a logarithmic growth phase and that there is a linear relationship between cell number and absorbance.[9]

  • Potential Cause 4: Compound Interference: The physical properties of this compound (e.g., color) might interfere with absorbance readings in colorimetric assays.[9]

    • Solution: Run a control well with the compound in cell-free media to see if it contributes to the absorbance reading. Consider using an alternative viability assay that relies on a different detection method (e.g., luminescence-based, such as CellTiter-Glo).

Issue 2: Results from luciferase reporter assays (e.g., NF-κB reporter) are weak or not reproducible.

  • Potential Cause 1: Low Transfection Efficiency: The reporter plasmid may not be efficiently entering the cells.

    • Solution: Optimize the DNA-to-transfection reagent ratio and ensure the use of high-quality plasmid DNA. Use healthy, low-passage cells for transfection.[9]

  • Potential Cause 2: Suboptimal Stimulation: The stimulus used to activate the pathway (e.g., LPS or TNF-α for NF-κB) may be at a suboptimal concentration or applied for the wrong duration.[9]

    • Solution: Perform a time-course and dose-response experiment for the stimulus to determine the peak activation point for the reporter in your specific cell system.[9]

Quantitative Data Summary

Direct in vivo and in vitro efficacy data for this compound is not widely available in peer-reviewed literature.[2] However, data from its analogs can serve as a reference for designing dose-response experiments.

Table 1: Reported In Vitro Cytotoxicity of Pseurotin Analogs

Compound Cell Line Assay Type IC50 Value
Pseurotin A containing Extract HepG2 (Human Hepatocellular Carcinoma) SRB 22.2 µg/mL
Pseurotin A HepG2 (Human Hepatocellular Carcinoma) Not Specified 1.2 µM (for PCSK9 secretion inhibition)
Pseurotin D MCF-7 (Human Breast Cancer) Not Specified 15.6 µM

This data is adapted from a summary of pseurotin analog activity and should be used as a starting point for experimental design.[5]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol assesses the cytotoxic potential of this compound.

  • Cell Seeding: Seed your cells of interest (e.g., HepG2, MCF-7) in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Remember to include wells for a vehicle control (DMSO only) and an untreated control.[9]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for MAPK Pathway Activation

This protocol investigates whether this compound affects key signaling proteins.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat them with various concentrations of this compound for 1-2 hours.

  • Stimulation: If applicable, stimulate the cells with an appropriate agonist (e.g., EGF for the MAPK pathway) for a short period (e.g., 15-30 minutes) to induce protein phosphorylation.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.[5]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of key proteins (e.g., p-ERK, total ERK, p-p38, total p38) overnight at 4°C.[5]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Pathways and Workflows

G cluster_0 Pseurotin A Analog Mechanism (Potential Off-Target Pathway) pseurotin Pseurotin A / Analogs ros Reactive Oxygen Species (ROS) pseurotin->ros Inhibits mapk MAPK Pathway (ERK, p38, JNK) ros->mapk Activates nfkb NF-κB Pathway ros->nfkb Activates outcome Inhibition of Inflammation & Osteoclastogenesis mapk->outcome Leads to nfkb->outcome Leads to

Caption: Potential off-target signaling pathway based on Pseurotin A.[6]

G start Start: Observe Phenotype with this compound knockdown Generate Hof1 Knockdown/Knockout and Wild-Type Cell Lines start->knockdown treat Treat Both Cell Lines with This compound knockdown->treat compare Does the Phenotype Persist in Hof1 KO/KD Cells? treat->compare ontarget Conclusion: Phenotype is On-Target (Hof1-dependent) compare->ontarget No offtarget Conclusion: Phenotype is Off-Target (Hof1-independent) compare->offtarget Yes

Caption: Experimental workflow to differentiate on-target vs. off-target effects.

G start Problem: Unexpected Cytotoxicity check_dmso Is Final DMSO Concentration <0.5%? start->check_dmso adjust_dmso Action: Lower DMSO Concentration and Re-run Vehicle Control check_dmso->adjust_dmso No check_ic50 Is Compound Concentration >> Known IC50 Values? check_dmso->check_ic50 Yes adjust_dmso->start adjust_conc Action: Perform Full Dose-Response Curve to Find Therapeutic Window check_ic50->adjust_conc Yes check_assay Is Assay Prone to Compound Interference? check_ic50->check_assay No adjust_conc->start change_assay Action: Run Compound in Cell-Free Assay or Switch to Orthogonal Assay check_assay->change_assay Yes off_target_effect Conclusion: Likely a Genuine Off-Target Cytotoxic Effect check_assay->off_target_effect No change_assay->start

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

challenges in working with 11-O-Methylpseurotin A in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for working with 11-O-Methylpseurotin A in a laboratory setting.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Solubility and Solution Preparation

Question: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?

Answer: this compound is a hydrophobic molecule with limited solubility in water, which can lead to precipitation when diluting stock solutions into aqueous media.[1][2] It is readily soluble in organic solvents like Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and methanol.[2]

Recommended Protocol for Solution Preparation:

  • Prepare a high-concentration stock solution in an appropriate organic solvent. Anhydrous, high-purity DMSO is commonly used to create stock solutions, for example, at a concentration of 10 mM.[3]

  • To prepare working solutions, perform serial dilutions from the stock solution.

  • Ensure the final concentration of the organic solvent is low in your experimental system (ideally ≤ 0.1% for cell-based assays) to avoid solvent-induced effects and precipitation.[1][4]

  • Sonication may be used to aid dissolution, but care should be taken to avoid heating the compound.[1]

  • Always visually inspect for any signs of precipitation after dilution.[2] Direct suspension of the compound in aqueous buffer is not recommended as it will lead to an inconsistent concentration of the active compound.[2]

Question: My this compound solution appears cloudy or shows precipitates during my experiment. What should I do?

Answer: Cloudiness or precipitation indicates that the compound is coming out of solution, which will lead to inaccurate and irreproducible results.[2] Here are some troubleshooting steps:

  • Lower the final concentration: The simplest approach is to reduce the working concentration of this compound to a level that remains soluble in your assay medium.[2]

  • Optimize co-solvent percentage: While minimizing the final DMSO concentration is important, a slightly higher percentage might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Use a co-solvent system: For significant solubility issues, a multi-component co-solvent system, potentially including DMSO, PEG300, and a surfactant like Tween 80, may be effective.[2]

  • Incorporate a surfactant: Adding a small, non-toxic amount of a surfactant like Tween 80 or Pluronic F-68 can help maintain the compound in a stable micellar dispersion.[2]

  • Consider cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2]

Stability and Storage

Question: What are the optimal storage conditions for this compound to prevent degradation?

Answer: Proper storage is critical to maintain the chemical integrity of this compound.[3]

  • Solid Compound: Store at -20°C in a desiccated, dark environment.[1][5]

  • Stock Solutions in DMSO: Store at -80°C.[1][3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Question: I'm observing a loss of compound activity in my experiments. Could this be due to degradation?

Answer: Yes, loss of activity can be a sign of degradation. This compound is susceptible to several forms of degradation:

  • Hydrolysis: The γ-lactam ring in its structure is prone to hydrolysis, especially under acidic or alkaline conditions. It is crucial to maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5).[1] Always prepare fresh aqueous solutions before use and avoid long-term storage in aqueous media.[1]

  • Oxidation: The complex structure of this compound contains moieties that can be sensitive to oxidation.[1] When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]

  • Solvent-mediated degradation: Prolonged exposure to or high concentrations of DMSO can affect compound stability.[1] Use high-purity, anhydrous DMSO for stock solutions and prepare working solutions fresh from a frozen stock for each experiment.[1]

Question: How can I monitor the stability of this compound in my experimental setup?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound.[1] This allows for the separation and quantification of the intact compound from its potential degradation products.[1]

Experimental Design and Execution

Question: My results from cell-based assays are inconsistent. What are some potential sources of variability?

Answer: Inconsistent results in cell-based assays can stem from several factors:

  • Compound Precipitation: As discussed, if the compound precipitates, the effective concentration will be variable.

  • Cell Seeding Inconsistency: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and optimize cell seeding density.[4]

  • Inconsistent Reagent Concentrations: Prepare fresh dilutions of stimuli (e.g., LPS) and this compound for each experiment.[4]

  • Variable Incubation Times: Standardize all incubation times precisely.[4]

  • Pipetting Errors: Use calibrated pipettes and proper technique.[4]

  • High DMSO Concentration: High concentrations of DMSO (>0.5%) can be cytotoxic and confound results.[4] Always include a vehicle control with the same final DMSO concentration.[4]

Question: What is a safe final concentration of DMSO for cell-based assays?

Answer: It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%.[4] For RAW 246.7 macrophages, DMSO concentrations between 0.25% and 1.5% have been shown to have minimal effects on cell viability.[4]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1][2]
Ethanol1 mg/mL[2]
Methanol1 mg/mL[2]
WaterPoorly soluble[2]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendationsReference
Solid Powder-20°CLong-termProtect from light and moisture.[1][5]
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.[1][3]
Stock Solution in DMSO4°CUp to 2 weeksFor short-term use.[3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.[1][3]

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality, and appropriate aqueous buffer or cell culture medium

Procedure:

  • Equilibrate to Room Temperature: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment, carefully weigh the desired amount of the compound.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 4.45 mg of this compound (Molecular Weight: 445.46 g/mol ) in 1 mL of anhydrous DMSO.[3]

    • Vortex briefly until the compound is fully dissolved.

  • Storage of Stock Solution: Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and store at -80°C.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution into the appropriate sterile aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).

Protocol 2: MTT Cytotoxicity Assay

This protocol is to assess the potential cytotoxicity of this compound.[4]

Procedure:

  • Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control for cytotoxicity.

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically between 540 and 570 nm).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilution) prep_stock->prep_working Dilute treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubate Incubate treat_cells->incubate measure Measure Endpoint (e.g., Cytotoxicity, Cytokine Release) incubate->measure analyze Analyze Data measure->analyze interpret Interpret Results analyze->interpret

Caption: General experimental workflow for in vitro studies with this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Potential Signaling Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB JAK_STAT JAK/STAT Pathway TLR4->JAK_STAT Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory JAK_STAT->Pro_inflammatory Pseurotin This compound Pseurotin->NFkB Pseurotin->JAK_STAT

Caption: Potential inhibitory mechanism of this compound on inflammatory signaling pathways.[4]

References

Technical Support Center: Quality Control for 11-O-Methylpseurotin A Experimental Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of 11-O-Methylpseurotin A experimental batches. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. Temperature and light can significantly impact its integrity.[1]

FormulationStorage TemperatureDurationSpecial Instructions
Solid Powder-20°CUp to 2 yearsProtect from light and moisture.[1][2]
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.[1][2]
Stock Solution in DMSO4°CUp to 2 weeksFor short-term use only.[2]

2. How should I prepare stock and working solutions of this compound?

Due to its hydrophobic nature and limited solubility in water, proper solution preparation is critical.[1][3]

  • Stock Solutions: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM).[1][2]

  • Working Solutions: For aqueous-based experiments, perform serial dilutions from the DMSO stock. It is vital to minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%) to avoid solvent-induced effects.[1] Prepare working solutions fresh for each experiment and do not store them for extended periods in aqueous buffers.[1]

3. What is the typical purity of commercially available this compound?

Commercially available batches of this compound typically have a purity of ≥98%.[] It is recommended to verify the purity of each new batch upon receipt.

4. How can I assess the purity and stability of my this compound batch?

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing both the purity and stability of this compound.[1] A stability-indicating HPLC method can effectively separate the intact compound from potential degradation products.[1]

5. What are the known stability issues with this compound?

This compound is susceptible to several modes of degradation:

  • Hydrolysis: The γ-lactam ring in its spirocyclic core can be hydrolyzed, particularly under acidic or alkaline conditions. Maintaining a neutral pH (6.5-7.5) in aqueous solutions is crucial.[1]

  • Oxidation: The complex structure contains moieties that are sensitive to oxidation.[1] When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

IssuePotential CauseRecommended Solution
Loss of compound activity in aqueous buffers Hydrolysis: The γ-lactam ring is susceptible to hydrolysis outside of a neutral pH range.[1]Maintain the pH of aqueous solutions between 6.5 and 7.5 using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1]
Compound degradation upon exposure to air Oxidation: The molecule contains moieties sensitive to oxidation.[1]Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider adding antioxidants if compatible with your experimental setup.[1]
Inconsistent results or loss of potency in cell-based assays Solvent-mediated degradation or interaction: Prolonged exposure to or high concentrations of DMSO can affect compound stability and cell health.[1]Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility: this compound is a hydrophobic molecule.[1][3]Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration does not cause precipitation. Sonication may aid dissolution, but avoid heating.[1] If precipitation persists, consider using a co-solvent system (e.g., with PEG300 and Tween 80).[3]
Variability in bioassay results Inconsistent compound concentration due to poor solubility or degradation. Ensure complete dissolution of the compound when preparing solutions. Visually inspect for any precipitate. Adhere to recommended storage and handling procedures to prevent degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of an this compound batch.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) or use a photodiode array (PDA) detector.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram.

    • Calculate the purity by determining the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: General Stability Assessment Using HPLC

This protocol outlines a method for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound solution at a known concentration

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile and water gradient)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared this compound solution onto the HPLC system.

    • Record the chromatogram and determine the peak area of the intact compound. This will serve as the baseline (100% stability).[1]

  • Stress Conditions:

    • Aliquot the solution into separate tubes for each stress condition to be tested (e.g., different pH values, temperatures, light exposure).

    • Incubate the samples under the desired stress conditions for a defined period.

  • Time-Point Analysis:

    • At each scheduled time point, remove an aliquot from each stress condition.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.[1]

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) peak area.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_qc Quality Control cluster_exp Experimentation cluster_res Results start Receive/Synthesize Batch dissolve Dissolve in DMSO (Stock) start->dissolve purity HPLC Purity Check dissolve->purity dilute Dilute in Aqueous Buffer (Working) stability HPLC Stability Check dilute->stability pass Batch Passes QC purity->pass ≥98% fail Batch Fails QC purity->fail <98% assay Perform Bioassay stability->assay pass->dilute troubleshoot Troubleshoot fail->troubleshoot

Caption: Experimental workflow for quality control of this compound batches.

signaling_pathway cluster_cell Saccharomyces cerevisiae cluster_compound Compound Action Hof1 Hof1 Protein ActomyosinRing Actomyosin Ring Contraction Hof1->ActomyosinRing SeptumFormation Septum Formation Hof1->SeptumFormation Cytokinesis Cytokinesis ActomyosinRing->Cytokinesis SeptumFormation->Cytokinesis MethylpseurotinA This compound MethylpseurotinA->Hof1 Inhibits (in Hof1 deletion strain)

Caption: Proposed involvement of Hof1 in cytokinesis and inhibition by this compound.

References

Technical Support Center: Overcoming Resistance to 11-O-Methylpseurotin A in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during in vitro and in vivo assays involving 11-O-Methylpseurotin A.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a fungal metabolite that has been identified as a selective inhibitor of a Hof1 deletion strain of Saccharomyces cerevisiae.[1][2][3] The Hof1 protein is a key regulator of cytokinesis, involved in the coordination of actomyosin (B1167339) ring contraction and septum formation.[2][3] This selective inhibition suggests that the compound's mechanism of action is related to cell cycle control.[4]

Q2: What are the common challenges observed when working with this compound in assays?

A2: Researchers may encounter issues such as loss of compound activity in aqueous buffers, degradation upon exposure to air, inconsistent results in cell-based assays, and precipitation in aqueous solutions.[2] These challenges are often linked to the compound's chemical properties, including its susceptibility to hydrolysis and oxidation, and its low aqueous solubility.[2]

Q3: What solvent is recommended for preparing stock solutions of this compound?

A3: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.[2][5] For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[5]

Q4: How should this compound stock solutions be stored?

A4: To ensure stability, stock solutions should be aliquoted into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and stored at -80°C.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (MTT) Assays

Question: We are observing significant well-to-well and plate-to-plate variability in our MTT cytotoxicity assays with this compound. What are the likely causes and how can we mitigate this?

Answer: The MTT assay measures cellular metabolic activity, which can be influenced by several factors beyond direct cytotoxicity, leading to variability.[6]

Troubleshooting Table: MTT Assay Variability

Potential CauseRecommended Solution
Variable Cell Seeding Density Optimize the cell seeding density for your specific cell line to ensure a robust signal without nutrient depletion.[6]
Compound Interference This compound, as a natural product, may have a color that interferes with absorbance readings or it might directly react with the MTT reagent. Run a control plate with the compound in cell-free media to check for direct effects on the MTT reagent.
Incomplete Formazan (B1609692) Solubilization Ensure complete dissolution of formazan crystals by gentle shaking and visual inspection before reading the absorbance.[6]
Contamination Regularly check for and address any microbial contamination in cell cultures.
Issue 2: Weak or Inconsistent Signal in NF-κB Luciferase Reporter Assays

Question: Our NF-κB luciferase reporter assay to assess the anti-inflammatory potential of this compound is yielding a weak and variable signal. How can we improve this?

Answer: Luciferase reporter assays are sensitive to various experimental conditions. Optimization is key to achieving a strong and reproducible signal.[6] Pseurotin A and its analogs have been shown to inhibit the NF-κB signaling pathway.[6]

Troubleshooting Table: Luciferase Reporter Assay Signal Issues

Potential CauseRecommended Solution
Low Transfection Efficiency Optimize the DNA-to-transfection reagent ratio and use high-quality plasmid DNA. Ensure cells are at a low passage number and actively dividing.[6]
Weak Promoter Activity Use a potent stimulus like TNF-α or LPS at an optimal concentration and time point to robustly activate the NF-κB promoter.[6]
Cell Lysis and Luciferase Activity Ensure complete cell lysis and use a luciferase assay reagent with a stable signal.
Compound Instability Prepare fresh dilutions of this compound for each experiment to avoid degradation.[2]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to assess the potential cytotoxicity of this compound.[6]

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C, or until formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.

Protocol 2: Anti-Inflammatory Screening (LPS-Induced Nitric Oxide Production)

This protocol screens for the anti-inflammatory effects of this compound in macrophages.[6]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at an optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and the compound but without LPS as a control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of nitric oxide produced.

Visualizations

Signaling Pathways

Pseurotin_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokine Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R MyD88 MyD88 TLR4->MyD88 JAK JAK Cytokine_R->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n STAT3 STAT3 JAK->STAT3 STAT3_n p-STAT3 STAT3->STAT3_n Pseurotin This compound (and analogs) Pseurotin->IKK Pseurotin->STAT3 Inhibits phosphorylation Gene_Expression Pro-inflammatory Gene Expression NFkappaB_n->Gene_Expression STAT3_n->Gene_Expression

Caption: Known anti-inflammatory signaling pathway inhibition by pseurotins.

Hof1_Pathway_Inhibition cluster_cell_cycle Yeast Cell Cycle (Cytokinesis) Mitosis Mitosis Cytokinesis_Initiation Cytokinesis Initiation Mitosis->Cytokinesis_Initiation Hof1 Hof1 Protein Cytokinesis_Initiation->Hof1 Actomyosin_Ring Actomyosin Ring Constriction Hof1->Actomyosin_Ring Septum_Formation Septum Formation Hof1->Septum_Formation Cell_Separation Daughter Cell Separation Actomyosin_Ring->Cell_Separation Septum_Formation->Cell_Separation Compound This compound Compound->Hof1 Inhibits Function

Caption: Postulated inhibition of Hof1-mediated cytokinesis in yeast.

Experimental and Logical Workflows

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with Serial Dilutions Prep_Stock->Treatment Prep_Cells Culture and Seed Cells (e.g., RAW 264.7) Prep_Cells->Treatment Stimulation Add Stimulus (e.g., LPS) if applicable Treatment->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Assay Perform Specific Assay (e.g., MTT, Griess, Luciferase) Incubation->Assay Data_Acquisition Acquire Data (e.g., Absorbance, Luminescence) Assay->Data_Acquisition Data_Analysis Analyze Data and Determine IC50/EC50 Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro screening.

Troubleshooting_Logic Start Inconsistent or Unexpected Assay Results Check_Compound Check Compound Stability and Handling Start->Check_Compound Check_Cells Verify Cell Health and Density Check_Compound->Check_Cells Compound OK Optimize_Protocol Optimize Assay Protocol (e.g., concentrations, timing) Check_Compound->Optimize_Protocol Issue Found Check_Reagents Validate Assay Reagents and Controls Check_Cells->Check_Reagents Cells OK Check_Cells->Optimize_Protocol Issue Found Check_Reagents->Optimize_Protocol Reagents OK Check_Reagents->Optimize_Protocol Issue Found Success Reproducible Results Optimize_Protocol->Success

Caption: Logical approach to troubleshooting assay variability.

References

Technical Support Center: Refining Protocols for 11-O-Methylpseurotin A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and refine your experimental design for optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture.[1] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

Q2: What is the recommended solvent for dissolving this compound, and what is a safe final concentration for cell-based assays?

A2: High-purity, anhydrous DMSO is the most common and recommended solvent for preparing stock solutions of this compound.[1][3] For most cell-based assays, it is critical to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity and other off-target effects.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: My this compound is precipitating in my aqueous buffer. How can I prevent this?

A3: this compound is a hydrophobic molecule with limited aqueous solubility.[1] To prevent precipitation, prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with your assay and does not lead to precipitation.[1] Gentle sonication can aid dissolution, but be cautious to avoid heating the sample.[1]

Q4: I'm observing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Degradation: this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions, and oxidation.[1] It is recommended to prepare fresh working solutions from a frozen stock for each experiment and maintain a neutral pH (6.5-7.5) in your aqueous buffers.[1]

  • Solvent Effects: High concentrations of DMSO can impact cell health and compound stability.[1][3] Ensure the final DMSO concentration is minimized.

  • Cell Seeding Inconsistency: Variations in cell seeding density can lead to variability in metabolic activity and response to the compound.[3] Ensure a homogenous cell suspension during plating.

Q5: What is the known mechanism of action of this compound?

A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[4] Hof1 is a protein involved in cytokinesis, specifically in regulating the actomyosin (B1167339) ring and septum formation.[4][5] Additionally, related compounds (pseurotins) have been demonstrated to inhibit the JAK/STAT signaling pathway, particularly by reducing the phosphorylation of STAT3 in macrophages.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

IssuePotential CauseRecommended Solution
Loss of Compound Activity in Aqueous Buffers Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis under acidic or alkaline conditions.[1]Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system.[1] Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1]
Compound Degradation Upon Exposure to Air Oxidation: The complex structure may be sensitive to oxidation.[1]When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents and media.
High Variability in Cytokine Measurements Inconsistent Cell Seeding: Uneven cell distribution in plates.[3]Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette.[3]
Variable Incubation Times: Inconsistent timing for stimulation or antibody steps in ELISA.[3]Standardize all incubation times precisely. Use a timer and process plates individually to avoid delays.[3]
Low or Inconsistent Signal in Luciferase Reporter Assays Low Transfection Efficiency: Suboptimal DNA-to-reagent ratio or poor-quality plasmid DNA.[3]Optimize the transfection protocol. Use high-quality plasmid DNA and low-passage, actively dividing cells.[3]
Weak Promoter Activity: Insufficient stimulation to activate the reporter construct.[3]Use a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration and timing.[3]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₇NO₈
Molecular Weight 445.46 g/mol
Appearance Solid Powder
Solubility Soluble in DMSO, Ethanol, Methanol

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 2 yearsProtect from light and moisture.[2]
Stock Solution in DMSO -80°CUp to 6 monthsMinimize freeze-thaw cycles by using aliquots.[2]
Stock Solution in DMSO 4°CUp to 2 weeksFor short-term use.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 445.46 g/mol = 4.45 mg[2]

  • Weighing: Carefully weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C.[2]

  • Working Solution Preparation: For cell-based assays, perform serial dilutions of the thawed stock solution in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.[2][3]

Protocol 2: MTT Cytotoxicity Assay

This protocol is to assess the potential cytotoxicity of this compound.

Materials:

  • Cells of interest (e.g., RAW 264.7)

  • 96-well plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[3]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control for cytotoxicity.

  • Incubation: Incubate for the desired period (e.g., 24-48 hours).[3]

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[3]

  • Solubilization: Add the solubilization buffer to each well and incubate (with gentle shaking) until the formazan crystals are completely dissolved.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: General Stability Assessment Using HPLC

This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.

Materials:

  • This compound solution at a known concentration

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared this compound solution into the HPLC system.

    • Obtain the chromatogram and record the peak area of the intact compound.

  • Stress Conditions:

    • Incubate the solution under the desired stress conditions (e.g., different pH values, temperatures, or exposure to light).

  • Time-Point Analysis:

    • At predetermined time intervals, withdraw an aliquot of the stressed solution and inject it into the HPLC system.

    • Record the peak area of the intact compound.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

Hof1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sho1 Sho1 MAPK_Cascade Filamentous Growth MAPK Pathway Sho1->MAPK_Cascade Hof1 Hof1 MAPK_Cascade->Hof1 Actomyosin_Ring Actomyosin Ring Assembly Hof1->Actomyosin_Ring Septum_Formation Septum Formation Hof1->Septum_Formation Cytokinesis Cytokinesis Actomyosin_Ring->Cytokinesis Septum_Formation->Cytokinesis Methylpseurotin_A This compound Methylpseurotin_A->Hof1 Pseurotin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT IKK IKK JAK->IKK pSTAT p-STAT STAT->pSTAT Gene_Expression Inflammatory Gene Expression pSTAT->Gene_Expression dimerization & translocation IkB IkB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Gene_Expression translocation Pseurotins Pseurotins Pseurotins->JAK Experimental_Workflow Start Start: This compound Stock Solution Prepare_Working Prepare Working Solutions Start->Prepare_Working Treatment Treat Cells with Compound Prepare_Working->Treatment Cell_Culture Cell Culture (e.g., Macrophages) Cell_Culture->Treatment Cytotoxicity_Assay Assess Cytotoxicity (MTT Assay) Treatment->Cytotoxicity_Assay Cytokine_Analysis Analyze Inflammatory Response (ELISA) Treatment->Cytokine_Analysis Mechanism_Study Investigate Mechanism (e.g., Western Blot for p-STAT) Treatment->Mechanism_Study Data_Analysis Data Analysis (IC50, etc.) Cytotoxicity_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 11-O-Methylpseurotin A and Pseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. While both are fungal metabolites with interesting biological profiles, the extent of current research and available quantitative data differs significantly between them. This document aims to objectively present the existing experimental data, detail the methodologies used, and visualize the known mechanisms and workflows to aid in future research and development.

Executive Summary

Pseurotin A is a well-studied natural product with a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Quantitative data, such as IC50 and MIC values, are available for several of these activities. In contrast, this compound is a derivative of Pseurotin A with a more narrowly defined and qualitatively described biological activity.[2] The primary reported activity for this compound is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene, suggesting a potential role in targeting cytokinesis.[1][2][4][5] However, there is a notable lack of publicly available quantitative data for the biological activities of this compound, which currently limits a direct quantitative comparison with Pseurotin A.[2]

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data for the biological activities of Pseurotin A. At present, no comparable quantitative data for this compound has been found in the peer-reviewed literature.

CompoundBiological ActivityAssayTarget/Cell LineResult
Pseurotin A AnticancerNot SpecifiedHCT116IC50: 4.5-72.0 μM
AnticancerPCSK9 Secretion InhibitionHepG2IC50: 1.2 µM
AntibacterialMinimum Inhibitory Concentration (MIC)Bacillus cereusMIC: 64 µg/mL
AntibacterialMinimum Inhibitory Concentration (MIC)Shigella shigaMIC: 64 µg/mL
AntifungalChitin Synthase InhibitionCoprinus cinereusIC50: 81 µM
This compound Selective InhibitionYeast Halo AssayS. cerevisiae (hof1Δ mutant)Selective inhibition and decreased survival (qualitative)[2]
AntiseizureIn vivo modelLarval ZebrafishInactive[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PseurotinA_Osteoclast_Pathway cluster_0 Pseurotin A Intervention cluster_1 Cellular Processes PseurotinA Pseurotin A ROS Reactive Oxygen Species (ROS) PseurotinA->ROS inhibits RANKL RANKL RANKL->ROS induces MAPK MAPK Pathway (ERK, p38, JNK) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates NFATc1 NFATc1 Signaling MAPK->NFATc1 NFkB->NFATc1 Osteoclastogenesis Osteoclastogenesis & Bone Resorption NFATc1->Osteoclastogenesis promotes Anticancer_Activity_Workflow cluster_workflow Experimental Workflow: In Vitro Anticancer Activity start Start prep_cells Prepare Cancer Cell Line Culture start->prep_cells seed_plate Seed Cells into 96-well Plates prep_cells->seed_plate add_compound Add Test Compound (e.g., Pseurotin A) at various concentrations seed_plate->add_compound incubate Incubate for 24-72 hours add_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) incubate->viability_assay read_results Measure Absorbance viability_assay->read_results calculate_ic50 Calculate IC50 Value read_results->calculate_ic50 end End calculate_ic50->end Yeast_Halo_Assay_Workflow cluster_workflow Experimental Workflow: Yeast Halo Assay start Start prep_yeast Prepare Yeast Lawn (Wild-type & hof1Δ mutant) start->prep_yeast apply_compound Apply Filter Disc with This compound prep_yeast->apply_compound incubate Incubate Plates (24-48 hours) apply_compound->incubate observe Observe for Zone of Inhibition (Halo) incubate->observe compare Compare Halo Size between WT and mutant observe->compare end End compare->end

References

Unveiling 11-O-Methylpseurotin A as a Putative Hof1 Inhibitor: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 11-O-Methylpseurotin A as a direct inhibitor of the yeast protein Hof1. Research into small-molecule inhibitors of Hof1 is in its nascent stages. Currently, the characterization of this compound is primarily based on genetic screening assays rather than direct biochemical inhibition studies.[1]

This document will objectively compare the existing genetic evidence with the gold-standard biochemical and biophysical validation required to confirm direct inhibition. We will provide detailed experimental protocols and data presentation frameworks to guide researchers in rigorously assessing this compound as a potential chemical probe for studying cytokinesis.

Section 1: The Target - Hof1 Function and Regulation in Cytokinesis

Hof1 (Homolog of Fifteen) is a conserved F-BAR domain-containing protein in Saccharomyces cerevisiae that plays a crucial, multifaceted role in the final stage of cell division, cytokinesis.[2] It acts as a key regulatory scaffold protein at the bud neck, ensuring the coordinated action of the actomyosin (B1167339) ring and septum formation.

Hof1's function is tightly regulated by the Mitotic Exit Network (MEN), a signaling pathway that controls the transition from mitosis to the G1 phase.[2] Key regulatory steps include:

  • Phosphorylation: The polo-like kinase Cdc5 and the MEN kinase Dbf2-Mob1 sequentially phosphorylate Hof1.[2]

  • Relocalization: This phosphorylation cascade causes Hof1 to move from the septin rings to the actomyosin ring (AMR).[2]

  • Function at the AMR: At the AMR, Hof1 promotes ring contraction, membrane ingression, and primary septum formation through interactions with proteins like Myo1 (myosin II heavy chain) and the chitin (B13524) synthase Chs2.[3][4]

  • Interaction Network: Hof1 also interacts with other key cytokinesis proteins, including Inn1 and Cyk3, via its C-terminal SH3 domain to coordinate these events.[2][5]

Hof1_Signaling_Pathway cluster_upstream Upstream Regulation (Late Anaphase) cluster_hof1 Hof1 at the Bud Neck cluster_downstream Downstream Effects (Cytokinesis) Cdc5 Polo-like Kinase Cdc5 Hof1_Septin Hof1 (Associated with Septin Ring) Cdc5->Hof1_Septin 1. Phosphorylates MEN Mitotic Exit Network (MEN) Dbf2-Mob1 Kinase MEN->Hof1_Septin 2. Phosphorylates Hof1_AMR Phosphorylated Hof1 (Relocalized to Actomyosin Ring) Hof1_Septin->Hof1_AMR Relocalization AMR_Contraction Actomyosin Ring Contraction Hof1_AMR->AMR_Contraction Septum_Formation Primary Septum Formation Hof1_AMR->Septum_Formation Interaction_Partners Interaction with Inn1, Cyk3, Bnr1 Hof1_AMR->Interaction_Partners

Caption: Hof1 signaling pathway during yeast cytokinesis.

Section 2: Current Evidence - A Genetic Link to Hof1

This compound was identified as a compound that selectively inhibits the growth of a yeast strain with a HOF1 gene deletion (hof1Δ).[1] This finding suggests a genetic interaction between the compound's activity and the Hof1 pathway. The primary experimental method used was the yeast halo assay.

Yeast Halo Assay: This technique is a powerful genetic screen for identifying compounds that are synthetically lethal or show selective inhibition with a specific gene deletion. A lawn of yeast (e.g., wild-type or a mutant strain) is spread on an agar (B569324) plate. A small amount of the test compound is spotted onto the center. If the compound is toxic to the yeast, it will diffuse into the agar and create a zone of growth inhibition, or a "halo," around the spot.[6] By comparing the size of the halos on wild-type versus mutant strains, one can identify selective inhibitors.

Yeast_Halo_Assay_Workflow cluster_prep 1. Strain Preparation cluster_plating 2. Plating cluster_treatment 3. Compound Application cluster_analysis 4. Incubation & Analysis WT_Yeast Wild-Type (WT) Yeast Culture WT_Lawn Spread WT yeast to create a lawn WT_Yeast->WT_Lawn Mutant_Yeast hof1Δ Mutant Yeast Culture Mutant_Lawn Spread hof1Δ yeast to create a lawn Mutant_Yeast->Mutant_Lawn Spot_WT Spot this compound onto center of WT plate WT_Lawn->Spot_WT Spot_Mutant Spot this compound onto center of hof1Δ plate Mutant_Lawn->Spot_Mutant Incubate Incubate plates (e.g., 24-48h at 30°C) Spot_WT->Incubate Spot_Mutant->Incubate Compare Measure and Compare Zone of Inhibition (Halo) Incubate->Compare

Caption: Workflow of the yeast halo assay for screening selective inhibitors.

Data Presentation: Summary of Genetic Screen Findings

Yeast StrainCompound TestedObservationImplication
Wild-Type (WT) S. cerevisiaeThis compoundMinimal or no zone of growth inhibition.Compound is not generally toxic to yeast under these conditions.
hof1Δ Mutant S. cerevisiaeThis compoundSignificant zone of growth inhibition (large halo).The absence of Hof1 sensitizes the yeast to the compound, suggesting the compound targets a pathway parallel to or interacting with Hof1 (synthetic lethality).
Experimental Protocol: Yeast Halo Assay

1. Materials:

  • Yeast strains: Wild-type (S. cerevisiae, e.g., BY4741) and hof1Δ mutant.

  • Growth media: YPD agar plates and liquid YPD broth.

  • Top agar: 0.5% agar in water, sterilized and kept in a 55°C water bath.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) at a known concentration.

  • Sterile paper disks or micropipette.

2. Procedure:

  • Culture Preparation: Grow starter cultures of both wild-type and hof1Δ yeast strains in liquid YPD overnight at 30°C with shaking until saturated.[7]

  • Cell Lawn Preparation:

    • For each strain, add a small volume of the saturated culture (e.g., 10-100 µL) to 4 mL of molten top agar held at 55°C.[7]

    • Immediately vortex gently and pour the mixture onto a pre-warmed YPD agar plate. Swirl the plate to ensure an even lawn. Allow the top agar to solidify completely.[7]

  • Compound Application:

    • Carefully spot a small, defined volume (e.g., 2-5 µL) of the this compound solution onto the center of each solidified yeast lawn. As a control, spot the solvent alone.

  • Incubation: Incubate the plates at 30°C for 24-48 hours, or until a dense lawn has grown.[7]

  • Data Analysis:

    • Measure the diameter of the clear zone of growth inhibition (the halo) for each plate.

    • Compare the halo diameter on the hof1Δ plate to the wild-type plate. A significantly larger halo on the mutant plate indicates selective inhibition.

Section 3: The Validation Gap: From Genetic Hit to Direct Inhibitor

The results from the halo assay are a promising starting point but do not confirm direct inhibition.[1] A genetic interaction can occur for many reasons (e.g., the compound inhibits a protein in a parallel pathway that becomes essential when Hof1 is absent). To validate this compound as a direct inhibitor, a rigorous biochemical and functional assessment is required.

Comparison of Evidence: Genetic vs. Direct Inhibition

MetricGenetic Evidence (Current Status)Direct Inhibition Validation (Required)
Interaction Inferred: The compound's effect is dependent on the presence/absence of the HOF1 gene.Demonstrated: Direct, physical binding of this compound to purified Hof1 protein is shown.
Mechanism Unknown: The molecular target is not confirmed. The effect could be indirect.Confirmed: The compound is shown to directly modulate a known biochemical function of Hof1 (e.g., protein-protein interaction, enzymatic activity modulation).
Quantitation Qualitative: Comparison of halo sizes.Quantitative: Determination of binding affinity (Kd) and inhibitory concentration (IC50).
Confidence Low: Suggests a lead for further investigation.High: Confirms the compound as a specific tool for studying Hof1.

Section 4: Experimental Roadmap for Validating Direct Inhibition

Part A: Confirming Direct Physical Binding

To prove that this compound is a direct inhibitor, one must first demonstrate that it physically binds to the Hof1 protein. Several in vitro techniques can be used for this purpose.

Data Presentation: Comparison of Binding Assay Techniques

TechniquePrincipleExpected Outcome for Positive Interaction
GST Pull-Down Assay A GST-tagged Hof1 protein is immobilized on glutathione (B108866) beads. The beads are incubated with the compound. After washing, bound compound is detected.This compound is detected in the eluate from the GST-Hof1 beads but not from the GST-only control beads.
Surface Plasmon Resonance (SPR) Hof1 protein is immobilized on a sensor chip. A solution of this compound is flowed over the chip. Binding is detected as a change in the refractive index.A dose-dependent binding response is observed, allowing for the calculation of association (ka), dissociation (kd), and affinity (Kd) constants.
Isothermal Titration Calorimetry (ITC) A solution of this compound is titrated into a sample cell containing Hof1 protein. The heat released or absorbed upon binding is measured directly.A characteristic binding isotherm is generated, from which thermodynamic parameters (Kd, ΔH, ΔS) of the interaction can be derived.
Cellular Thermal Shift Assay (CETSA) The principle is that a ligand binding to a protein stabilizes it against thermal denaturation. Cells or lysates are heated to various temperatures in the presence and absence of the compound, and the amount of soluble Hof1 is measured.Hof1 protein shows a higher melting temperature (is more stable) in the presence of this compound compared to the vehicle control.
Experimental Protocol: GST Pull-Down Assay

1. Materials:

  • Recombinant proteins: Purified GST-tagged full-length Hof1 and GST-only control, expressed in E. coli or another suitable system.

  • Glutathione-agarose beads.

  • Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

  • Wash buffer (Binding buffer with a specific salt concentration, e.g., 150 mM NaCl).

  • Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

  • This compound solution.

  • Detection method: LC-MS/MS to detect the small molecule in the eluate.

2. Procedure:

  • Protein Immobilization:

    • Incubate a defined amount of purified GST-Hof1 or GST-only protein with a slurry of glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.[8][9]

  • Washing:

    • Pellet the beads by gentle centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer to remove any unbound protein.[10]

  • Binding Reaction:

    • Resuspend the washed beads (now with immobilized protein) in binding buffer.

    • Add this compound to the GST-Hof1 beads and the GST-only control beads at a desired concentration.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.[10]

  • Final Washes:

    • Pellet the beads and wash them extensively (e.g., 5 times) with wash buffer to remove any non-specifically bound compound.

  • Elution:

    • Add elution buffer to the beads to release the GST-tagged protein and any specifically bound molecules. Incubate for 10-15 minutes at room temperature.

    • Pellet the beads and collect the supernatant (eluate).

  • Analysis:

    • Analyze the eluate fractions from both the GST-Hof1 and GST-only samples by LC-MS/MS to detect the presence and quantity of this compound. A signal in the GST-Hof1 eluate that is absent or significantly reduced in the GST-only eluate confirms direct binding.

Part B: Confirming Direct Functional Inhibition

Demonstrating direct binding is necessary but not sufficient. The compound must also be shown to modulate a known biochemical function of Hof1. It has been reported that Hof1 can directly inhibit the actin nucleation and elongation activities of the formin Bnr1. This provides a measurable function to test for inhibition.

Experimental Protocol: In Vitro Pyrene-Actin Polymerization Assay

1. Materials:

  • Recombinant proteins: Purified Hof1 (or its C-terminal half), and the C-terminal fragment of Bnr1 (containing the FH1 and FH2 domains).

  • Actin: Pyrene-labeled G-actin and unlabeled G-actin.

  • Buffers: G-buffer (for monomeric actin), 10X polymerization buffer.

  • This compound at various concentrations.

  • Fluorescence microplate reader or spectrofluorometer (Ex: 365 nm, Em: 407 nm).

2. Procedure:

  • Protein Pre-incubation:

    • In a microplate well or cuvette, pre-incubate a constant amount of Hof1 and Bnr1 proteins together for 15-20 minutes at room temperature. This allows them to form a complex.

    • In parallel reactions, add varying concentrations of this compound (or vehicle control) to this protein mixture and incubate for another 15-20 minutes.

  • Initiate Polymerization:

    • Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer.

    • To start the reaction, add the actin monomer mix to the wells containing the protein/compound mixtures and immediately add 1/10th volume of 10X polymerization buffer.

  • Monitor Fluorescence:

    • Immediately place the plate in the fluorescence reader and begin recording the fluorescence intensity over time. The signal will increase as G-actin incorporates into F-actin polymers.[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time. The initial slope of this curve is proportional to the rate of actin polymerization.

    • Compare the polymerization rates in the presence of Bnr1+Hof1 (the inhibited state) versus Bnr1+Hof1+compound.

    • If this compound is a direct inhibitor of the Hof1-Bnr1 interaction, it should disrupt Hof1's inhibitory function, leading to a restoration of Bnr1's activity (i.e., a faster polymerization rate).

    • Perform a dose-response curve to calculate an EC50 (the concentration of the compound that gives half-maximal effect).

Data Presentation: Quantifying Functional Activity

ConditionThis compound Conc.Initial Polymerization Rate (RFU/sec)% Bnr1 Activity Restored
Actin Alone0 µMBaseline0%
+ Bnr10 µMMax Rate100%
+ Bnr1 + Hof10 µMInhibited Rate(Reference for inhibition)
+ Bnr1 + Hof1X µM(Measured Rate)(Calculated)
+ Bnr1 + Hof1Y µM(Measured Rate)(Calculated)
+ Bnr1 + Hof1Z µM(Measured Rate)(Calculated)

Section 5: Comparison with Alternatives

In the absence of a validated direct inhibitor, researchers rely on genetic tools to study protein function. Understanding the pros and cons of these approaches highlights the value of developing a specific chemical probe for Hof1.

Comparison of Research Tools for Studying Hof1

ApproachProsCons
Validated Small-Molecule Inhibitor Temporal Control: Inhibition can be induced or reversed rapidly. Dose-Dependent: Effects can be tuned. Applicable to diverse genetic backgrounds. Off-Target Effects: Can be a concern and require validation. Development: Time-consuming and resource-intensive to discover and validate.
Genetic Methods (hof1Δ, ts-mutants) High Specificity: The genetic target is known precisely. Established Tool: Well-understood and widely used in yeast genetics.No Temporal Control (for deletion): Cells may develop compensatory mechanisms. Pleiotropic Effects: Complete loss of a scaffold protein can have complex, indirect consequences. Lethality: May be lethal in combination with other mutations.

Conclusion

This compound is a promising starting point for developing a chemical probe to study the essential cytokinesis regulator Hof1. The existing genetic data provides a compelling, albeit indirect, link between the compound and the Hof1 pathway.[1] However, for the research community to confidently use this molecule as a tool for dissecting the complex mechanisms of cell division, a rigorous and systematic validation is paramount.

This guide provides a clear experimental roadmap to bridge the gap between a genetic hit and a validated direct inhibitor. By demonstrating direct physical binding and the modulation of a known Hof1 function, researchers can establish this compound as a bona fide Hof1 inhibitor. Such a tool would be invaluable for providing the temporal and dose-dependent control that genetic methods lack, ultimately enabling a more nuanced understanding of cytokinesis.

References

A Comparative In Vivo Analysis of Pseurotin Analogs: Efficacy, Toxicity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in vivo performance of various pseurotin (B1257602) analogs, a class of fungal metabolites with promising therapeutic potential. Drawing from available preclinical data, this document summarizes their efficacy in various disease models, toxicity profiles, and underlying mechanisms of action, with a focus on Pseurotin A and Pseurotin D.

Executive Summary

Pseurotin A and its analogs have demonstrated significant therapeutic potential in preclinical in vivo models of cancer, inflammation, and bone disease. Pseurotin A is a dual inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion and its interaction with the low-density lipoprotein receptor (LDLR), highlighting its potential in managing diseases linked to hypercholesterolemia, including certain cancers. Both Pseurotin A and Pseurotin D have been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of immune responses and cell proliferation. While in vivo data for a broad range of pseurotin analogs remains limited, the existing research provides a solid foundation for further investigation and development of this promising class of natural products.

In Vivo Efficacy of Pseurotin Analogs

The in vivo efficacy of pseurotin analogs has been evaluated in several disease models, with Pseurotin A and D being the most extensively studied.

Anti-Cancer Activity

Pseurotin A has shown notable in vivo efficacy in suppressing tumor growth and recurrence in models of prostate and breast cancer. This has been linked to its ability to inhibit the PCSK9 axis.[1][2] In a xenograft model using PC-3 human prostate cancer cells, Pseurotin A treatment prevented both locoregional and distant tumor recurrences following surgical excision of the primary tumor.[1] A significant reduction in PCSK9 expression was observed in the tumors of treated mice.[1] Similarly, in a breast cancer model using BT-474 cells, daily oral administration of 10 mg/kg Pseurotin A suppressed tumor progression and recurrence.[2]

Azaspirene (B1251222), another related fungal product, and its synthetic analogs have demonstrated anti-angiogenic effects in vivo. In a xenograft model with FU-MMT-3 human uterine carcinosarcoma cells, azaspirene analogs significantly suppressed tumor growth and reduced microvessel density without apparent toxicity.[3][4] The mechanism is believed to involve the inhibition of Raf-1 activation, a key component of the VEGF signaling pathway.[5]

Anti-Inflammatory Activity

Pseurotin D has been shown to possess anti-inflammatory properties in vivo. In a mouse model of ovalbumin-induced delayed-type hypersensitivity, Pseurotin D treatment resulted in decreased footpad edema.[1] This effect is associated with the inhibition of STAT3, STAT5, and STAT6 phosphorylation, which are crucial for the proliferation and differentiation of B-cells involved in the allergic response.[1]

Osteoporosis

Pseurotin A has demonstrated a protective effect against bone loss in a mouse model of osteoporosis. In ovariectomized (OVX) mice, Pseurotin A treatment prevented bone loss and reduced the number of osteoclasts, the cells responsible for bone resorption.[6]

Other In Vivo Activity

Preliminary screening of 11-O-methylpseurotin A in a larval zebrafish model for antiseizure activity found it to be inactive.[6]

Table 1: Summary of In Vivo Efficacy of Pseurotin Analogs

Pseurotin AnalogAnimal ModelConditionKey Findings
Pseurotin A Nude mice (PC-3 xenograft)Prostate CancerPrevented locoregional and distant tumor recurrence; decreased PCSK9 expression in tumors.[1]
Nude mice (BT-474 xenograft)Breast CancerSuppressed tumor progression and recurrence; reduced plasma cholesterol.[2]
Ovariectomized (OVX) miceOsteoporosisPrevented bone loss and reduced the number of osteoclasts.[6]
RatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect.[6]
Pseurotin D MouseOvalbumin-induced footpad edemaDecreased paw swelling.[1]
Azaspirene analogs Nude mice (FU-MMT-3 xenograft)Uterine CarcinosarcomaSuppressed tumor growth and reduced microvessel density.[3][4]
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive.[6]

Pharmacokinetics and Toxicity

Detailed pharmacokinetic and toxicity studies are crucial for the clinical translation of any therapeutic agent. To date, most of the available in vivo data in this regard is for Pseurotin A.

A 90-day chronic safety assessment of Pseurotin A in Swiss albino mice at doses up to 80 mg/kg showed no signs of hematological, biochemical, or major organ toxicity.[5] Following intravenous administration, Pseurotin A demonstrated rapid distribution and elimination and was not detected in the brain, indicating an inability to cross the blood-brain barrier.[5] An acute toxicity study in Swiss albino mice determined the oral LD50 of Pseurotin A to be greater than 550 mg/kg.[7]

Table 2: Pharmacokinetic and Toxicity Profile of Pseurotin A

ParameterValueAnimal ModelReference
Chronic Toxicity (90-day) No observed toxicity up to 80 mg/kgSwiss albino mice[5]
Acute Oral LD50 >550 mg/kgSwiss albino mice[7]
Blood-Brain Barrier Permeability Not detected in the brainSwiss albino mice[5]

Signaling Pathways and Mechanisms of Action

The biological activities of pseurotin analogs are attributed to their modulation of key signaling pathways.

Inhibition of the JAK/STAT Pathway

Both Pseurotin A and D have been shown to inhibit the JAK/STAT signaling pathway, which plays a pivotal role in immune responses, inflammation, and cell proliferation.[1] Specifically, they inhibit the phosphorylation of STAT3, STAT5, and STAT6.[1] This inhibition leads to the suppression of B-cell proliferation and differentiation into plasma cells, contributing to their anti-inflammatory and immunomodulatory effects.[1] Downstream targets of STAT3 that are implicated in cancer cell survival and proliferation, such as c-Myc, Cyclin D1, and Survivin, are consequently downregulated.[8][9]

JAK_STAT_Pathway Pseurotin A & D Inhibit the JAK/STAT Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Survivin) pSTAT->Gene_Expression Nuclear Translocation & Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Pseurotin Pseurotin A / D Pseurotin->JAK Inhibition

Caption: Pseurotin A and D inhibit the JAK/STAT signaling pathway.

Inhibition of the PCSK9-LDLR Axis

Pseurotin A has been identified as a dual inhibitor of PCSK9, a protein that plays a critical role in cholesterol metabolism by promoting the degradation of the LDLR.[1][2] Pseurotin A both suppresses the secretion of PCSK9 and inhibits its protein-protein interaction with the LDLR.[2] This leads to an increase in LDLR levels on the cell surface, enhancing the clearance of LDL cholesterol from the circulation. This mechanism is particularly relevant to its anti-cancer effects in cholesterol-dependent tumors.[1]

PCSK9_Pathway Pseurotin A Inhibits the PCSK9-LDLR Axis cluster_cell Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome Internalization Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome LDLR_Degradation LDLR Degradation Lysosome->LDLR_Degradation LDL LDL LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding PseurotinA Pseurotin A PseurotinA->PCSK9

Caption: Pseurotin A inhibits the PCSK9-LDLR degradation pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of key in vivo experimental protocols used in the evaluation of pseurotin analogs.

Ovariectomized (OVX) Mouse Model for Osteoporosis
  • Animals: Female mice (e.g., C57BL/6J).

  • Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, leading to bone loss. A sham operation is performed on the control group.

  • Treatment: Following a recovery period, mice are treated with the pseurotin analog (e.g., Pseurotin A at 5 mg/kg, intraperitoneally, every 2 days for 6 weeks) or vehicle.

  • Analysis: Bone mineral density and microarchitecture are assessed using micro-computed tomography (µCT). Histomorphometric analysis of bone sections is performed to quantify osteoclast numbers.[3]

Xenograft Mouse Model for Anti-Cancer Efficacy
  • Animals: Immunocompromised mice (e.g., nude mice).

  • Procedure: Human cancer cells (e.g., PC-3 for prostate cancer) are subcutaneously or orthotopically injected into the mice.

  • Treatment: Once tumors are established, mice are treated with the pseurotin analog (e.g., Pseurotin A, daily oral gavage) or vehicle.

  • Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and analyzed for biomarker expression (e.g., PCSK9) by Western blot or immunohistochemistry.[1]

Ovalbumin-Induced Paw Edema Model for Inflammation
  • Animals: Mice (e.g., BALB/c).

  • Procedure: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) with an adjuvant. A subsequent challenge with OVA is administered to the paw to induce an inflammatory response.

  • Treatment: Pseurotin analog (e.g., Pseurotin D) or vehicle is administered prior to the OVA challenge.

  • Analysis: Paw volume is measured at various time points after the challenge to quantify the extent of edema.[1]

Experimental_Workflow General In Vivo Experimental Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis Model Disease Model Induction (e.g., OVX, Xenograft, OVA) Treatment Administer Pseurotin Analog or Vehicle Model->Treatment Analysis Efficacy Assessment (e.g., Tumor Volume, Bone Density, Paw Edema) Treatment->Analysis Biomarker Biomarker Analysis (e.g., Western Blot, IHC) Analysis->Biomarker

References

11-O-Methylpseurotin A Ineffective in Zebrafish Seizure Model, Analogues Show Promise

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study evaluating a panel of marine-derived natural products has revealed that while 11-O-Methylpseurotin A demonstrated no antiseizure activity in a larval zebrafish model of epilepsy, its close chemical analogues, pseurotin (B1257602) A2 and azaspirofuran A, emerged as promising anticonvulsant agents.[1][2] This research underscores the utility of the zebrafish model for in vivo screening of novel therapeutic compounds and highlights the significant impact of minor structural modifications on the biological activity of natural products.

Researchers are increasingly turning to the zebrafish (Danio rerio) model for high-throughput screening of potential drug candidates due to their genetic tractability, rapid development, and transparent embryos that allow for detailed imaging of neuronal activity.[3][4] The pentylenetetrazole (PTZ) seizure model in zebrafish is a well-established method for inducing seizure-like behavior and electrophysiological activity, mimicking aspects of generalized seizures in humans.[5][6]

In a comprehensive screening of seven hetero-spirocyclic γ-lactams isolated from the marine fungus Aspergillus fumigatus, this compound was found to be inactive in the larval zebrafish PTZ seizure model.[1][2] In contrast, pseurotin A2 and azaspirofuran A were identified as active hits, effectively ameliorating PTZ-induced epileptiform discharges.[1][2]

The promising results for pseurotin A2 and azaspirofuran A in the zebrafish model were further validated in a mammalian model. Both compounds demonstrated dose-dependent efficacy in reducing seizure duration in the mouse 6 Hz psychomotor seizure model, suggesting their potential activity against drug-resistant seizures.[2] Subsequent ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessments indicated that both pseurotin A2 and azaspirofuran A possess drug-like properties, making them viable lead compounds for further investigation in the development of novel antiepileptic therapies.[1][2][7]

Comparative Analysis of Pseurotin Derivatives and Azaspirofuran A

The following table summarizes the antiseizure activity of this compound and its active analogues in the zebrafish PTZ seizure model.

CompoundChemical ClassAntiseizure Activity in Zebrafish PTZ Model
This compoundHetero-spirocyclic γ-lactamInactive[1][2]
Pseurotin A2Hetero-spirocyclic γ-lactamActive[1][2]
Azaspirofuran AHetero-spirocyclic γ-lactamActive[1][2]

Experimental Protocols

Zebrafish Pentylenetetrazole (PTZ) Seizure Model

The evaluation of antiseizure activity was conducted using the larval zebrafish PTZ seizure model.[1][2]

Animals: Wild-type zebrafish larvae at 7 days post-fertilization (dpf) were utilized for the behavioral and electrophysiological assays.

Seizure Induction: Seizures were induced by immersing the larvae in a solution of pentylenetetrazole (PTZ), a GABA-A receptor antagonist. The concentration of PTZ is a critical parameter and is typically optimized to induce consistent seizure-like behavior without causing lethality.[8]

Compound Administration: The test compounds, including this compound, pseurotin A2, and azaspirofuran A, were dissolved in a suitable solvent (e.g., DMSO) and added to the embryo medium prior to PTZ exposure.

Behavioral Analysis: Larval movement was tracked using an automated video tracking system. Antiseizure activity was quantified by measuring the reduction in convulsive movements and hyperlocomotion induced by PTZ.[6]

Electrophysiological Analysis: To confirm the behavioral findings, local field potential recordings were taken from the midbrain of the zebrafish larvae.[1][2] A reduction in the frequency and amplitude of epileptiform discharges in the presence of the test compound was indicative of antiseizure activity.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure zebrafish Zebrafish Larvae (7 dpf) pre_incubation Pre-incubation with Test Compound zebrafish->pre_incubation compounds Test Compounds (this compound, Pseurotin A2, etc.) compounds->pre_incubation ptz Pentylenetetrazole (PTZ) seizure_induction PTZ Immersion ptz->seizure_induction pre_incubation->seizure_induction behavioral Behavioral Tracking (Locomotor Activity) seizure_induction->behavioral ephys Electrophysiology (Midbrain Recordings) seizure_induction->ephys active Active behavioral->active inactive Inactive behavioral->inactive ephys->active ephys->inactive

Caption: Zebrafish PTZ Seizure Model Experimental Workflow.

Signaling Pathways

The precise molecular targets of pseurotin A2 and azaspirofuran A that mediate their anticonvulsant effects have not yet been fully elucidated. PTZ is known to act as an antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By blocking GABAergic inhibition, PTZ leads to neuronal hyperexcitability and seizures. It is plausible that the active compounds, pseurotin A2 and azaspirofuran A, may act to restore inhibitory tone or reduce excitatory neurotransmission through various potential mechanisms that require further investigation.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron gaba GABA gaba_receptor GABA-A Receptor gaba->gaba_receptor Binds to cl_channel Cl- Channel gaba_receptor->cl_channel Opens seizure Neuronal Hyperexcitability (Seizure) gaba_receptor->seizure Prevents hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization Leads to ptz Pentylenetetrazole (PTZ) ptz->gaba_receptor Blocks active_compounds Pseurotin A2 / Azaspirofuran A (Hypothesized Action) active_compounds->gaba_receptor May enhance GABA binding or have other inhibitory effects

Caption: Hypothesized GABAergic Signaling Pathway in the PTZ Seizure Model.

References

Limited Antifungal Spectrum of 11-O-Methylpseurotin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the antifungal activity of 11-O-Methylpseurotin A with its parent compound, Pseurotin (B1257602) A, and other established antifungal agents. This guide provides available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

Executive Summary

This compound, a derivative of the fungal secondary metabolite Pseurotin A, has demonstrated a narrow and specific spectrum of biological activity rather than broad-spectrum antifungal efficacy. While Pseurotin A is proposed to inhibit chitin (B13524) synthase, a crucial enzyme for fungal cell wall integrity, comprehensive data on the direct, broad-spectrum antifungal activity of this compound is notably absent in publicly available literature.[1] Its primary reported activity is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene, suggesting a potential mechanism of action related to the regulation of cytokinesis.[1][2][3] This guide provides a comparative overview of this compound, Pseurotin A, and other antifungal agents, highlighting the current data limitations and areas for future research.

Data Presentation: Antifungal and Enzyme Inhibitory Activity

Quantitative data on the broad-spectrum antifungal activity of this compound, such as Minimum Inhibitory Concentrations (MICs) against pathogenic fungi, is not currently available in the peer-reviewed literature.[1] The following table summarizes the available quantitative data for the parent compound, Pseurotin A, and provides a comparative context with other common antifungal agents.

CompoundTarget Organism/EnzymeAssay TypeResultCitation
Pseurotin A Chitin Synthase (Coprinus cinereus)Enzyme InhibitionIC50: 81 µM[4]
Bacillus cereusMinimum Inhibitory Concentration (MIC)64 µg/mL[5]
Shigella shigaMinimum Inhibitory Concentration (MIC)64 µg/mL[5]
Erwinia carotovoraMinimum Inhibitory Concentration (MIC)IC50: 220 µg/ml[6]
Pseudomonas syringaeMinimum Inhibitory Concentration (MIC)IC50: 112 µg/ml[6]
8-O-Demethylpseurotin A Chitin Synthase (Coprinus cinereus)Enzyme InhibitionIC50: 192 µM[4]
Fluconazole Candida albicansMinimum Inhibitory Concentration (MIC)Varies significantly by strain[7]
Terbinafine Trichophyton rubrumMinimum Inhibitory Concentration (MIC)Highly potent, often <1 µg/mL[8][9]
Amphotericin B Broad SpectrumMinimum Inhibitory Concentration (MIC)Gold standard, potent against most fungi[7]

Proposed Mechanisms of Action

This compound: Interference with Cytokinesis

The selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene points to a potential mechanism involving the disruption of cytokinesis.[1][3] The Hof1 protein is integral to the regulation of the actomyosin (B1167339) ring contraction during cell division.[1] Interference with this process by this compound could lead to failed cell separation and subsequent cell death.[1]

G cluster_membrane Cell Membrane 11_O_Methylpseurotin_A This compound Hof1_Pathway Hof1-mediated Pathway 11_O_Methylpseurotin_A->Hof1_Pathway Inhibits Actomyosin_Ring Actomyosin Ring Contraction Hof1_Pathway->Actomyosin_Ring Regulates Cytokinesis Cytokinesis Hof1_Pathway->Cytokinesis Actomyosin_Ring->Cytokinesis Leads to Cell_Death Cell Death Cytokinesis->Cell_Death Failure leads to

Postulated inhibition of Hof1-mediated processes by this compound.
Pseurotin A: Inhibition of Chitin Synthase

Pseurotin A is reported to act as a competitive inhibitor of chitin synthase.[1] This enzyme is essential for the synthesis of chitin, a primary component of the fungal cell wall.[1] By inhibiting chitin synthase, Pseurotin A disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[1]

G cluster_cell_wall Fungal Cell Wall Synthesis Pseurotin_A Pseurotin A Chitin_Synthase Chitin Synthase Pseurotin_A->Chitin_Synthase Inhibits Chitin Chitin Chitin_Synthase->Chitin Synthesizes UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->Chitin_Synthase Substrate Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Proposed mechanism of Pseurotin A via chitin synthase inhibition.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.[1]

  • Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., this compound, Pseurotin A) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation: Culture the fungal strain to be tested on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.[1] Prepare a standardized suspension of the fungal cells or spores in a sterile saline solution, adjusting the concentration to a defined value (e.g., 10^4 to 10^5 CFU/mL).

  • Microplate Preparation: Serially dilute the antifungal stock solution in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[1]

G Start Start Prep_Stock Prepare Antifungal Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in Microplate Prep_Stock->Serial_Dilution Inoculate Inoculate Microplate Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

General workflow for broth microdilution antifungal susceptibility testing.
Chitin Synthase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against the chitin synthase enzyme.

  • Enzyme Preparation: Isolate chitin synthase from a suitable fungal source (e.g., Coprinus cinereus). This can involve cell disruption, membrane fractionation, and solubilization of the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrate UDP-N-acetylglucosamine (radiolabeled or linked to a chromophore for detection), and the solubilized chitin synthase enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Pseurotin A) to the reaction mixture. Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period to allow for chitin synthesis.

  • Quantification of Chitin: Stop the reaction and quantify the amount of chitin produced. This can be done by measuring the incorporation of the radiolabeled substrate into the chitin polymer or by a colorimetric method.

  • IC50 Determination: Calculate the concentration of the test compound that inhibits 50% of the chitin synthase activity (IC50).

Comparison with Other Antifungal Agents

The currently available antifungal arsenal (B13267) is broadly categorized based on their mechanism of action.

  • Azoles (e.g., Fluconazole, Itraconazole): Inhibit the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. They generally have a broad spectrum of activity against yeasts and molds.[7]

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage and death. They have a very broad spectrum of activity but can be associated with significant toxicity.[7]

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-glucan, another essential component of the fungal cell wall. They are particularly effective against Candida and Aspergillus species.

  • Allylamines (e.g., Terbinafine): Inhibit squalene (B77637) epoxidase, an enzyme involved in the early stages of ergosterol biosynthesis. They are highly active against dermatophytes.[8]

Compared to these established classes of antifungals, the data on this compound suggests a highly specific and limited spectrum of activity. Its potential mechanism of targeting cytokinesis is distinct from the major classes of antifungals that primarily target the cell wall or cell membrane. While this specificity could be advantageous in targeted therapies, its lack of broad-spectrum activity makes it an unlikely candidate for empirical antifungal treatment.

Conclusion and Future Directions

The available evidence indicates that this compound is not a broad-spectrum antifungal agent. Its selective activity against a Saccharomyces cerevisiae hof1Δ mutant strain suggests a specific mechanism of action related to cytokinesis, which warrants further investigation to elucidate its precise molecular target. In contrast, its parent compound, Pseurotin A, exhibits some antibacterial and enzyme-inhibitory activity, but its direct antifungal efficacy is also a subject of conflicting reports.

For researchers in drug development, this compound may serve as a chemical probe to study the intricacies of fungal cytokinesis. However, extensive further research, including broad-panel antifungal susceptibility testing against clinically relevant fungal pathogens and in vivo efficacy studies, would be necessary to determine if it or its derivatives hold any therapeutic potential as antifungal agents. The limited antifungal spectrum of this compound, based on current knowledge, positions it as a tool for basic research rather than a promising lead for a broad-spectrum antifungal drug.

References

Unveiling the Target Profile of 11-O-Methylpseurotin A: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a bioactive compound is paramount. This guide provides a comparative analysis of the known biological targets of pseurotin (B1257602) A, the parent compound of 11-O-Methylpseurotin A, to offer insights into potential cross-reactivity. Currently, public data on the broad cross-reactivity of this compound is limited, with its primary reported activity being the selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae.

The data presented herein for pseurotin A serves as a surrogate to guide future investigations into the selectivity of this compound. It is critical to note that the methylation at the 11-O position may alter the target binding profile, and direct experimental validation for this compound is necessary.

Comparative Analysis of Pseurotin A Target Interactions

Pseurotin A has been demonstrated to interact with multiple targets, suggesting a potential for a broader biological activity profile. The following table summarizes the known targets of pseurotin A and its observed effects, providing a baseline for potential cross-reactivity studies of its analogue, this compound.

Target/PathwayObserved Effect of Pseurotin AOrganism/SystemQuantitative Data (IC₅₀/EC₅₀)Reference
PCSK9 Dual inhibitor of secretion and interaction with LDLRHuman cell lines (HepG2, PC-3, 22Rv1)IC₅₀ = 1.20 μM (PCSK9 secretion in HepG2)[1][2]
Tumor Metabolism Downregulation of PKM2 and LDH5; Upregulation of PDHB, ATPB, and Cyto-CHuman glioma cellsIC₅₀ = 0.51-29.3 μM (glioma cell proliferation)[3]
MAPK Signaling Suppression of ERK, P38, and JNK pathwaysMurine modelsNot specified[4]
NF-κB Signaling Suppression of NF-κB pathwayMurine modelsNot specified[4]
NFATc1 Signaling Inhibition of NFATc1 signalingMurine modelsNot specified[4]
IgE Production Inhibition of IgE productionIn vitroNot specified[5]
Chitin Synthase Competitive inhibitorFungiNot specified[6]

Experimental Methodologies

To facilitate the design of cross-reactivity studies for this compound, detailed protocols for key experiments performed on pseurotin A are provided below.

PCSK9 Secretion Assay
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., pseurotin A) for 24-48 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted PCSK9 in the supernatant using a commercially available ELISA kit.

    • Determine the IC₅₀ value by plotting the percentage of PCSK9 inhibition against the compound concentration.

Inhibition of PCSK9-LDLR Interaction
  • Method: Surface Plasmon Resonance (SPR).[7]

  • Protocol:

    • Immobilize recombinant human LDLR protein on a sensor chip.

    • Inject a mixture of recombinant human PCSK9 and the test compound at various concentrations over the sensor surface.

    • Measure the binding response of PCSK9 to LDLR in the presence and absence of the test compound.

    • Calculate the percentage of inhibition of the PCSK9-LDLR interaction.

Western Blot Analysis for Metabolic Enzymes
  • Cell Line: Human glioma cells.[3]

  • Protocol:

    • Treat glioma cells with the test compound for a specified period.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for PKM2, LDH5, PDHB, ATPB, and Cyto-C.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by pseurotin A, based on the available literature. This provides a visual framework for designing experiments to test the effects of this compound on similar pathways.

Pseurotin_A_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_metabolism Metabolism cluster_nucleus Nucleus LDLR LDLR PCSK9 PCSK9 PCSK9->LDLR Binds & Promotes Degradation ERK ERK P38 P38 JNK JNK NFkB NF-κB Glycolysis Glycolysis (PKM2, LDH5) TCA_OxPhos TCA & OxPhos (PDHB, ATPB) PseurotinA Pseurotin A PseurotinA->PCSK9 Inhibits Secretion & Interaction PseurotinA->ERK Suppresses PseurotinA->P38 Suppresses PseurotinA->JNK Suppresses PseurotinA->NFkB Suppresses PseurotinA->Glycolysis Downregulates PseurotinA->TCA_OxPhos Upregulates NFATc1 NFATc1 PseurotinA->NFATc1 Inhibits

Caption: Postulated signaling pathways affected by Pseurotin A.

Experimental Workflow for Cross-Reactivity Screening

A systematic approach is essential to determine the selectivity profile of this compound. The following workflow outlines a general strategy for such an investigation.

Cross_Reactivity_Workflow Start This compound KinaseScreen Broad Kinase Panel Screen (e.g., 400+ kinases) Start->KinaseScreen CellBased Cell-Based Phenotypic Screen (Diverse cell lines) Start->CellBased HitValidation Hit Validation & Dose-Response KinaseScreen->HitValidation CellBased->HitValidation TargetDeconvolution Target Deconvolution (Affinity chromatography, etc.) HitValidation->TargetDeconvolution OrthogonalAssays Orthogonal Assays (Biochemical & Cellular) TargetDeconvolution->OrthogonalAssays SelectivityProfile Selectivity Profile of This compound OrthogonalAssays->SelectivityProfile

Caption: A general workflow for assessing cross-reactivity.

References

A Comparative Guide to 11-O-Methylpseurotin A and Its Analogs: Unraveling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the comprehensive structure-activity relationship (SAR) of a series of 11-O-Methylpseurotin A derivatives. While research has illuminated the biological activities of the parent compound and its close relatives, Pseurotin (B1257602) A and Pseurotin D, a systematic exploration of how structural modifications to this compound impact its efficacy is not yet publicly available. This guide, therefore, provides a comparative analysis of this compound, Pseurotin A, and Pseurotin D, leveraging the available data to offer foundational insights that can inform future SAR studies.

Comparative Biological Activity

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae[1]. The Hof1 protein is crucial for regulating mitosis and cytokinesis, suggesting a potential mechanism of action for this compound related to cell cycle control[1]. In contrast, Pseurotin A and Pseurotin D have demonstrated a broader range of biological activities, including anti-inflammatory and anti-cancer effects[1].

A comparative overview of the in vivo efficacy of these compounds is presented below:

CompoundAnimal ModelConditionKey Findings
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity[1].
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisPrevented bone loss and reduced the number of osteoclasts.
Pseurotin A RatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect[1].
Pseurotin D MouseOvalbumin-induced footpad edemaDecreased paw swelling and the production of pro-inflammatory cytokines[1].

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for its experimental handling and for the design of future derivatives.

PropertyValue
Molecular Formula C23H27NO8[]
Molecular Weight 445.46 g/mol []
Appearance Solid Powder[]
Solubility Soluble in DMSO, Ethanol, Methanol[].
Storage Conditions Powder: -20°C, protected from light and moisture. Stock solutions (in DMSO): -80°C[3].

Signaling Pathways and Potential Mechanisms

The biological activities of pseurotins are often linked to their ability to modulate key signaling pathways. The STAT (Signal Transducer and Activator of Transcription) pathway, which is integral to immune responses and cell growth, has been identified as a target for Pseurotin A and D[1].

G Simplified Signaling Pathway for Pseurotin A and D cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pseurotin Pseurotin A / D Pseurotin->STAT Inhibition DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Cell Growth) DNA->Gene_Expression Transcription

Caption: Simplified signaling pathway for Pseurotin A and D.

Experimental Protocols

To ensure the reproducibility of experimental results, standardized protocols for the preparation and handling of this compound are essential.

Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution, a common starting point for various cell-based assays[4].

  • Calculation of Mass: The required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 445.46 g/mol / 1000 = 4.45 mg[4].

  • Dissolution Procedure:

    • Don appropriate personal protective equipment (PPE) and perform all steps in a laminar flow hood to maintain sterility.

    • Carefully weigh the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

    • Add the desired volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present[4].

General Experimental Workflow for In Vivo Studies

The evaluation of pseurotin compounds in vivo typically follows a standardized workflow.

G General Experimental Workflow for In Vivo Studies A Animal Model Selection B Induction of Disease State A->B C Treatment with Pseurotin Compound B->C D Monitoring of Clinical Signs C->D E Collection of Biological Samples D->E F Analysis of Biomarkers E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow for in vivo studies.

Conclusion and Future Directions

The available data indicates that while this compound exhibits specific in vitro activity, its in vivo efficacy for certain conditions like seizure disorders appears limited[1]. In contrast, Pseurotin A and D show promise in anti-inflammatory and anti-cancer applications[1]. The structural differences between these molecules, particularly the methylation at the 11-O position, likely account for their varied biological activities.

To establish a clear structure-activity relationship for this compound derivatives, future research should focus on the synthesis of a library of analogs with systematic modifications to the core pseurotin scaffold. These modifications could include alterations to the benzoyl group, the side chain, and the spirocyclic core. Subsequent screening of these derivatives in a panel of relevant biological assays will be critical to identify key structural features that govern potency and selectivity. Such studies will be invaluable for the development of novel therapeutic agents based on the pseurotin framework.

References

Comparative Guide to Confirming Selective Inhibition of the hof1Δ Yeast Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and experimentally confirming the selective inhibition of the Saccharomyces cerevisiae hof1Δ yeast strain. The information presented herein is intended to guide research efforts in identifying compounds that exhibit synthetic lethality with the deletion of the HOF1 gene, a critical component of the yeast cytokinesis machinery.

Introduction to Hof1 and the hof1Δ Phenotype

Hof1 (Homologue Of Fifteen) is a conserved F-BAR domain protein that plays a pivotal role in the final stages of cell division, specifically in cytokinesis, in budding yeast. It is a key regulator that coordinates the contraction of the actomyosin (B1167339) ring with the formation of the primary septum, ensuring the proper separation of mother and daughter cells. The function of Hof1 is intricately regulated by phosphorylation through multiple cell cycle kinases, including Cdk1, the polo-like kinase Cdc5, and the Dbf2–Mob1 kinase complex, which is a part of the Mitotic Exit Network (MEN).

Deletion of the HOF1 gene (hof1Δ) results in a temperature-sensitive phenotype. At permissive temperatures, the cells are viable but may exhibit subtle defects in cell separation. However, at elevated temperatures, hof1Δ strains display a severe cytokinesis defect, leading to the formation of chains of interconnected cells due to the failure of septum formation and cell separation. This temperature sensitivity underscores the critical, yet partially redundant, role of Hof1 in cytokinesis.

The Principle of Selective Inhibition via Synthetic Lethality

A powerful strategy for targeting cells with a specific genetic mutation is the concept of synthetic lethality. A synthetic lethal interaction occurs when the combination of two genetic mutations, or a mutation and a chemical inhibitor, leads to cell death, while either event alone is viable. In the context of the hof1Δ strain, a compound that inhibits a protein whose function becomes essential in the absence of Hof1 would selectively kill the hof1Δ mutant while having minimal effect on wild-type yeast.

Recent studies have identified a synthetic lethal interaction between the deletion of HOF1 and the deletion of BIL2 (budding-site-interacting ligand 2). Bil2 is a novel inhibitor of the formin Bnr1, which is responsible for assembling actin cables. This genetic interaction suggests that the simultaneous loss of both Hof1 and Bil2 function is catastrophic for the cell, likely due to a collapse in the regulation of actin dynamics during cytokinesis. Therefore, a chemical inhibitor of the Bil2 protein would be predicted to be selectively lethal to the hof1Δ yeast strain.

Hypothetical Comparison of a Selective Inhibitor

For the purpose of this guide, we will consider a hypothetical selective inhibitor, designated "Bil2-Inhib-A" , which specifically targets the function of the Bil2 protein. The following table summarizes the expected quantitative data from experiments comparing the effect of Bil2-Inhib-A on the growth of wild-type (WT) and hof1Δ yeast strains.

Strain Treatment Concentration (μM) Relative Growth (% of Control) IC50 (μM)
Wild-Type (WT)DMSO (Control)-100%>100
Wild-Type (WT)Bil2-Inhib-A1095%>100
Wild-Type (WT)Bil2-Inhib-A5088%>100
Wild-Type (WT)Bil2-Inhib-A10082%>100
hof1ΔDMSO (Control)-100%>100
hof1ΔBil2-Inhib-A1045%12.5
hof1ΔBil2-Inhib-A5015%12.5
hof1ΔBil2-Inhib-A1002%12.5

Table 1: Comparative Growth Inhibition of a Hypothetical Bil2 Inhibitor. This table illustrates the expected selective inhibitory effect of "Bil2-Inhib-A" on the hof1Δ strain compared to the wild-type strain. The significant reduction in relative growth and the much lower IC50 value for the hof1Δ strain highlight the synthetic lethal interaction.

Experimental Protocols

To experimentally validate the selective inhibition of the hof1Δ strain, the following protocols for yeast growth assays can be employed.

Liquid Growth Assay in Microplate Reader

This method allows for high-throughput and quantitative measurement of yeast growth kinetics.

Materials:

  • YPD broth (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile 96-well flat-bottom microplates

  • Microplate reader with shaking and temperature control

  • Wild-type and hof1Δ yeast strains

  • Test compound (e.g., Bil2-Inhib-A) and vehicle control (e.g., DMSO)

Procedure:

  • Inoculate single colonies of WT and hof1Δ yeast into 5 mL of YPD broth and grow overnight at 30°C with shaking.

  • The next day, measure the optical density at 600 nm (OD600) of the overnight cultures.

  • Dilute the cultures in fresh YPD to a starting OD600 of 0.1.

  • In a 96-well plate, add 198 µL of the diluted yeast culture to each well.

  • Prepare serial dilutions of the test compound in the appropriate vehicle.

  • Add 2 µL of the compound dilutions or vehicle control to the wells. Set up triplicate wells for each condition.

  • Incubate the plate in a microplate reader at 30°C with intermittent shaking.

  • Measure the OD600 of each well every 30 minutes for 24-48 hours.

  • Plot the OD600 values over time to generate growth curves. Calculate the area under the curve (AUC) or the doubling time to quantify the inhibitory effect.

Spot Assay on Solid Media

This is a semi-quantitative method to assess cell viability and growth inhibition.

Materials:

  • YPD agar (B569324) plates

  • Wild-type and hof1Δ yeast strains

  • Test compound and vehicle control

Procedure:

  • Grow overnight cultures of WT and hof1Δ yeast as described above.

  • Normalize the cultures to an OD600 of 1.0 in sterile water.

  • Prepare a 5-fold serial dilution series of each culture in a 96-well plate (e.g., 1:5, 1:25, 1:125, 1:625).

  • Prepare YPD agar plates containing different concentrations of the test compound and a control plate with the vehicle.

  • Spot 5 µL of each dilution onto the agar plates.

  • Allow the spots to dry completely.

  • Incubate the plates at 30°C for 48-72 hours.

  • Photograph the plates to document the growth differences.

Visualizing the Molecular Context and Experimental Design

To better understand the underlying biology and the experimental approach, the following diagrams are provided.

Hof1_Signaling_Pathway Cdk1 Cdk1 Hof1 Hof1 Cdk1->Hof1 Phosphorylation Cdc5 Polo-like Kinase Cdc5 Cdc5->Hof1 Phosphorylation MEN Mitotic Exit Network (MEN) Dbf2_Mob1 Dbf2-Mob1 Kinase Complex MEN->Dbf2_Mob1 Activation Dbf2_Mob1->Hof1 Phosphorylation AMR Actomyosin Ring (AMR) Contraction Hof1->AMR Septum Septum Formation Hof1->Septum Cytokinesis Successful Cytokinesis AMR->Cytokinesis Septum->Cytokinesis

Caption: Hof1 Signaling Pathway in Yeast Cytokinesis.

Experimental_Workflow Start Start: WT and hof1Δ Strains Culture Overnight Culture Start->Culture Dilute Dilute to Working Concentration Culture->Dilute Treat Treat with Compound/Vehicle Dilute->Treat Incubate Incubate at 30°C Treat->Incubate Assay Growth Assay Incubate->Assay Liquid Liquid Culture: OD600 Measurement Assay->Liquid Method 1 Solid Solid Media: Spot Assay Imaging Assay->Solid Method 2 Analyze Data Analysis: Compare WT vs. hof1Δ Liquid->Analyze Solid->Analyze

Safety Operating Guide

Proper Disposal Procedures for 11-O-Methylpseurotin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 11-O-Methylpseurotin A must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound be released into the environment or disposed of down the drain, due to its high aquatic toxicity. [1]

This guide provides essential safety and logistical information for the proper disposal of this compound, a fungal metabolite used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination, in line with regulatory requirements such as the Resource Conservation and Recovery Act (RCRA). This document is intended for researchers, scientists, and drug development professionals actively working with this compound.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and be fully aware of its hazards. The primary risks associated with this compound are oral toxicity and extreme, long-lasting toxicity to aquatic life.[1]

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear the following personal protective equipment:

PPESpecificationPurpose
Gloves Nitrile, double-glovedTo prevent skin contact with the compound.
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from splashes of solutions or fine dust.
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator (if handling solid)Recommended when handling the solid compound outside of a chemical fume hood.
Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately:

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[1]

  • Spillage: Collect any spillage.[1] Avoid release into the environment.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a designated hazardous waste stream. The following protocol outlines the necessary steps for proper waste segregation, containment, and labeling.

Experimental Protocol for Waste Segregation and Disposal
  • Designate a Waste Container:

    • Use a dedicated, leak-proof, and sealable waste container compatible with organic compounds.

    • The container must be clearly labeled as "Hazardous Waste: this compound".

    • Include the hazard pictograms for "Acute Toxicity (Oral)" and "Hazardous to the Aquatic Environment."

  • Segregate Waste Streams:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and any other materials that have come into direct contact with the solid compound into the designated solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.

  • Container Management:

    • Keep the hazardous waste container sealed at all times, except when adding waste.

    • Store the waste container in a designated, secure area within the laboratory, away from general laboratory traffic.

    • Ensure secondary containment is in place to prevent the spread of material in case of a primary container leak.

  • Final Disposal:

    • Once the waste container is full, or in accordance with your institution's waste accumulation timelines, arrange for pickup by your institution's EHS or a certified hazardous waste contractor.

    • Ensure all required waste disposal forms are completed accurately, detailing the contents of the container.

    • The final step is the disposal of the contained waste at an approved and licensed waste disposal plant.[1]

Data Presentation: Hazard and Disposal Information

ParameterDataReference
Chemical Name This compound[1]
CAS Number 956904-34-0[1]
Molecular Formula C₂₃H₂₇NO₈[1]
GHS Classification Acute Toxicity, Oral (Category 4)[1]
Acute Aquatic Toxicity (Category 1)[1]
Chronic Aquatic Toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[1]

Mandatory Visualizations

Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Waste Containment cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste Solids liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquids label_container Label Container: 'Hazardous Waste' + Hazard Pictograms solid_waste->label_container liquid_waste->label_container store_securely Store in Designated Secure Area label_container->store_securely contact_ehs Contact EHS for Waste Pickup store_securely->contact_ehs end Dispose at Approved Waste Disposal Plant contact_ehs->end Regulatory Compliance

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Hazards and Disposal Requirements

HazardDisposalRelationship cluster_hazards Identified Hazards cluster_requirements Disposal Requirements compound This compound oral_tox Oral Toxicity (H302) 'Harmful if swallowed' compound->oral_tox poses risk of aqua_tox Aquatic Toxicity (H410) 'Very toxic to aquatic life' compound->aqua_tox poses risk of no_trash No General Trash oral_tox->no_trash no_drain No Drain Disposal aqua_tox->no_drain haz_waste Designated Hazardous Waste no_drain->haz_waste no_trash->haz_waste approved_plant Approved Disposal Plant haz_waste->approved_plant Final Destination

Caption: Relationship between hazards and disposal mandates.

References

Personal protective equipment for handling 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 11-O-Methylpseurotin A, a bioactive fungal metabolite. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental release. This information is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.

Due to its potent biological activity and the absence of a defined Occupational Exposure Limit (OEL), this compound should be handled as a potent compound, exercising a high degree of caution to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, based on best practices for potent pharmaceutical compounds[2][3][4].

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all operations involving handling of the solid compound or potential for aerosol generation. A full-facepiece PAPR can offer a high Assigned Protection Factor (APF)[2][5].
Reusable Half or Full-Facepiece RespiratorFor lower-risk activities, use with P100/FFP3 particulate filters. A proper fit test is mandatory[2].
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals[2].
Body Protection Disposable CoverallsUse coveralls made of materials such as Tyvek® to protect against dust and potential splashes[2].
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing[2].
Eye Protection Chemical Splash Goggles or a Face ShieldWear chemical splash goggles providing a complete seal around the eyes. A face shield may be worn over goggles for additional protection[2].
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting[2].

Operational Plan for Safe Handling

A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key phases of handling, from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound at -20°C in a clearly labeled, dedicated, and secure location[6][].

  • Maintain an accurate inventory of the compound.

2. Preparation for Handling:

  • All handling of solid this compound should be conducted within a containment device such as a glove box or a certified chemical fume hood with appropriate airflow.

  • Prepare a designated work area. Cover surfaces with absorbent, disposable bench paper.

  • Assemble all necessary equipment, including microbalances, spatulas, and solvent-dispensing systems, within the containment area.

  • Prepare labeled waste containers for all types of waste that will be generated (solid, liquid, sharps)[2].

3. Weighing and Aliquoting:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all weighing and aliquoting of the solid compound within the primary containment device to minimize the risk of airborne particulates.

  • Use dedicated, disposable weighing boats and spatulas.

  • Handle the compound gently to avoid creating dust.

4. Dissolution:

  • This compound is soluble in ethanol, methanol, and DMSO[6][].

  • Add the solvent to the vessel containing the pre-weighed compound slowly and carefully to avoid splashing.

  • Cap the vessel securely before removing it from the containment area.

5. Experimental Use:

  • When handling solutions of this compound, continue to wear appropriate PPE, including double gloves and eye protection.

  • All procedures with the potential to generate aerosols should be performed in a chemical fume hood.

6. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment in the work area with a suitable cleaning agent.

  • Carefully doff PPE in the designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container[2].

  • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE[2].

Disposal Plan

Due to its high aquatic toxicity, all waste contaminated with this compound must be disposed of as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, bench paper, and weighing boats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a sealed, labeled hazardous waste container. Do not dispose of any solutions containing this compound down the drain.

  • Sharps Waste: Dispose of any contaminated sharps in a designated sharps container for hazardous waste.

  • Waste Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1].

Experimental Protocols

While specific experimental protocols will vary, the principles of containment and exposure minimization must be integrated into every step. For instance, in a cell-based assay, the addition of the compound to the cell culture medium should be performed in a biosafety cabinet to maintain sterility and contain any potential aerosols.

Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_exp Experimental Use cluster_cleanup Post-Handling Receiving Receiving & Storage Area_Prep Area Preparation Receiving->Area_Prep PPE_Donning PPE Donning Area_Prep->PPE_Donning Weighing Weighing PPE_Donning->Weighing Dissolving Dissolving Weighing->Dissolving Experiment Experimental Procedure Dissolving->Experiment Decontamination Decontamination Experiment->Decontamination Waste_Disposal Waste Disposal Decontamination->Waste_Disposal PPE_Doffing PPE Doffing Waste_Disposal->PPE_Doffing Hygiene Personal Hygiene PPE_Doffing->Hygiene

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.